PD 122860
Description
Properties
CAS No. |
122576-86-7 |
|---|---|
Molecular Formula |
C23H20F3N3O4S |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
ethyl 5-cyano-6-methyl-2-(pyridin-4-ylsulfonylmethyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C23H20F3N3O4S/c1-3-33-22(30)21-19(13-34(31,32)15-8-10-28-11-9-15)29-14(2)17(12-27)20(21)16-6-4-5-7-18(16)23(24,25)26/h4-11,20,29H,3,13H2,1-2H3 |
InChI Key |
ZUAWKQNJMCYABQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C#N)C)CS(=O)(=O)C3=CC=NC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ethyl 5-cyano-1,4-dihydro-6-methyl-2-((4-pyridinylsulfonyl)methyl)-4-(2-(trifluoromethyl)phenyl)-3-pyridinecarboxylate PD 122860 PD-122860 |
Origin of Product |
United States |
Foundational & Exploratory
PD 122860: A Technical Overview of its Calcium Channel Blocking Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 122860 is a novel dihydropyridine derivative that exhibits a unique pharmacological profile, acting as both a sodium channel stimulator and a calcium channel blocker.[1][2] This dual activity distinguishes it from other compounds in its class. This technical guide provides an in-depth analysis of the calcium channel blocking effects of this compound, consolidating available quantitative data, detailing experimental methodologies, and illustrating key concepts through signaling pathway and workflow diagrams. The information presented is intended to support further research and development efforts in cardiovascular and cerebrovascular disease.[2]
Introduction to this compound and its Mechanism of Action
This compound, chemically identified as ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(4-pyridinyl-sulfonyl)methyl]-4-[2-(trifluoromethyl)phenyl]-3-pyridine carboxylase, is a dihydropyridine compound.[1] Like other dihydropyridines, it modulates the function of L-type voltage-gated calcium channels (L-VGCCs).[1][3] These channels are critical in regulating calcium influx into cells, which in turn governs a wide array of physiological processes, including muscle contraction and hormone release.
The primary mechanism of action for the calcium channel blocking effects of this compound is through its interaction with L-type calcium channels, leading to vasodilation.[1] This is substantiated by its ability to selectively relax potassium-contracted aortic rings and inhibit the binding of [3H]nitrendipine, a classic L-type calcium channel antagonist, to rat brain membranes.[1][4] Notably, this compound does not exhibit calcium channel stimulant activity, as it does not contract partially depolarized aortic rings.[1]
This compound is a racemic mixture, and its calcium channel blocking activity is stereoselective. The (+)-enantiomer, (+)-PD 122860, is responsible for both the vasorelaxant effects and the inhibition of [3H]nitrendipine binding.[1] In contrast, the positive inotropic effects observed in cardiac tissue are associated with both enantiomers and are attributed to its sodium channel stimulating properties.[1] This separation of activities between enantiomers is a crucial aspect of its pharmacological profile.
Quantitative Data on Calcium Channel Blocking Effects
The following table summarizes the available quantitative data regarding the calcium channel blocking effects of this compound and its enantiomers.
| Parameter | Compound | Value | Assay | Tissue/Preparation | Reference |
| Vasorelaxant Activity | This compound | Selective relaxation | Potassium-contracted aortic rings | Rabbit Aorta | [1] |
| Vasorelaxant Activity | (+)-PD 122860 | Selective relaxation | Potassium-contracted aortic rings | Rabbit Aorta | [1] |
| [3H]Nitrendipine Binding Inhibition | This compound | Inhibits binding | Radioligand Binding Assay | Rat Brain Membranes | [1] |
| [3H]Nitrendipine Binding Inhibition | (+)-PD 122860 | Inhibits binding | Radioligand Binding Assay | Rat Brain Membranes | [1] |
Further quantitative data such as IC50 or Ki values were not explicitly available in the provided search results.
Experimental Protocols
This section details the methodologies employed in key experiments to characterize the calcium channel blocking effects of this compound.
Vasorelaxant Activity in Aortic Rings
This protocol is based on the methodology described for assessing the vasodilator activity of this compound.[1]
Objective: To determine the effect of this compound on vascular smooth muscle contraction.
Materials:
-
Rabbit aorta
-
Krebs-bicarbonate solution (composition not specified in the abstract)
-
Potassium chloride (KCl) for inducing contraction
-
This compound and its enantiomers
-
Tissue bath apparatus
Procedure:
-
Aortic rings are prepared from rabbit aorta and mounted in a tissue bath apparatus.
-
The tissue baths are filled with Krebs-bicarbonate solution and maintained at a constant temperature and aeration.
-
The aortic rings are allowed to equilibrate under a resting tension.
-
Contraction is induced by the addition of a high concentration of potassium chloride (e.g., potassium-contracted).
-
Once a stable contraction is achieved, cumulative concentrations of this compound or its enantiomers are added to the tissue bath.
-
Changes in isometric tension are recorded to measure the degree of relaxation.
-
The selective relaxation of the potassium-contracted aortic rings indicates a calcium channel blocking mechanism.
[3H]Nitrendipine Binding Assay
This protocol is based on the methodology for assessing the interaction of this compound with L-type calcium channels.[1][4]
Objective: To determine the ability of this compound to displace a known L-type calcium channel antagonist from its binding site.
Materials:
-
Rat brain membranes (as a source of L-type calcium channels)
-
[3H]Nitrendipine (radiolabeled ligand)
-
This compound and its enantiomers (unlabeled competitor)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Rat brain membranes are prepared and homogenized.
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]nitrendipine.
-
Increasing concentrations of unlabeled this compound or its enantiomers are added to the incubation mixture to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled nitrendipine.
-
After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed to remove unbound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The inhibition of [3H]nitrendipine binding by this compound indicates its interaction with the dihydropyridine binding site on the L-type calcium channel.
Signaling Pathways and Experimental Workflows
Dihydropyridine Action on L-type Calcium Channels
The following diagram illustrates the mechanism of action of dihydropyridine calcium channel blockers like this compound at the cellular level.
References
- 1. This compound: a novel dihydropyridine with sodium channel stimulating and calcium channel blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [cnreagent.com]
An In-depth Technical Guide on Ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(4-pyridinyl-sulfonyl)methyl]-4-[2-(trifluoromethyl)phenyl]-3-pyridine carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical entity, ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(4-pyridinyl-sulfonyl)methyl]-4-[2-(trifluoromethyl)phenyl]-3-pyridine carboxylate. Due to the novelty of this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to propose its chemical structure, outline detailed experimental protocols for its synthesis and characterization, present anticipated quantitative data, and visualize a potential mechanism of action. The core structure is a dihydropyridine, a class of compounds known for their significant pharmacological activities, most notably as calcium channel blockers.
Proposed Chemical Structure
The chemical name "ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(4-pyridinyl-sulfonyl)methyl]-4-[2-(trifluoromethyl)phenyl]-3-pyridine carboxylate" suggests a complex dihydropyridine derivative. Based on IUPAC nomenclature, the proposed structure is depicted below:
(Image of the proposed chemical structure would be here)
Core Scaffold: 1,4-dihydropyridine Substituents:
-
C2-position: (4-pyridinyl-sulfonyl)methyl group
-
C3-position: Ethyl carboxylate group
-
C4-position: 2-(trifluoromethyl)phenyl group
-
C5-position: Cyano group
-
C6-position: Methyl group
-
N1-position: Unsubstituted (hydrogen)
Experimental Protocols
The synthesis of this molecule can be approached via a modified Hantzsch dihydropyridine synthesis.
1. Synthesis of the Core Dihydropyridine Ring
The foundational Hantzsch synthesis involves the condensation of an aldehyde, a beta-ketoester, and a source of ammonia. For the target molecule, a multi-step synthesis would be more appropriate.
a. Synthesis of the beta-ketoester precursor: The synthesis would likely start with the preparation of a more complex beta-ketoester that already contains the C2-substituent.
-
Reaction: Ethyl acetoacetate would be reacted with a suitable reagent to introduce the (4-pyridinyl-sulfonyl)methyl group at the alpha position. This can be achieved through chlorination of the methyl group of ethyl acetoacetate followed by nucleophilic substitution with 4-pyridinethiol and subsequent oxidation to the sulfone.
b. Hantzsch Condensation:
-
Reactants:
-
2-(trifluoromethyl)benzaldehyde
-
The synthesized ethyl 4-(pyridin-4-ylsulfonyl)-3-oxobutanoate
-
3-aminocrotononitrile (as the enamine source)
-
-
Procedure:
-
Equimolar amounts of the three reactants are dissolved in a suitable solvent, such as ethanol or isopropanol.
-
The mixture is heated to reflux for several hours (typically 4-24 hours).
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated.
-
The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
2. Characterization of the Final Compound
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons and their connectivity.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl group.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight.
-
-
Infrared (IR) Spectroscopy:
-
To identify key functional groups such as C=O (ester), C≡N (cyano), S=O (sulfone), and N-H (dihydropyridine ring).
-
-
High-Performance Liquid Chromatography (HPLC):
-
To determine the purity of the compound.
-
Data Presentation
The following tables summarize the expected quantitative data from the characterization of the title compound.
Table 1: Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 8.5 | m | 8H | Aromatic protons (pyridinyl and phenyl) |
| ~ 5.5 | s | 1H | C4-H |
| ~ 4.5 | s | 1H | N1-H |
| ~ 4.2 | q | 2H | -OCH₂CH₃ |
| ~ 3.8 | s | 2H | -CH₂-SO₂- |
| ~ 2.3 | s | 3H | C6-CH₃ |
| ~ 1.3 | t | 3H | -OCH₂CH₃ |
Table 2: Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=O (ester) |
| ~ 150 | Aromatic C |
| ~ 148 | Aromatic C |
| ~ 132 | Aromatic C |
| ~ 128 | Aromatic C |
| ~ 125 (q) | -CF₃ |
| ~ 118 | C≡N |
| ~ 105 | C3/C5 |
| ~ 103 | C3/C5 |
| ~ 60 | -OCH₂CH₃ |
| ~ 55 | -CH₂-SO₂- |
| ~ 40 | C4 |
| ~ 20 | C6-CH₃ |
| ~ 14 | -OCH₂CH₃ |
Table 3: Other Expected Analytical Data
| Parameter | Expected Value |
| Molecular Formula | C₂₃H₂₀F₃N₃O₄S |
| Molecular Weight | 507.49 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 180-190 °C (decomposes) |
| Purity (HPLC) | >98% |
Mandatory Visualization
Potential Signaling Pathway
Dihydropyridine derivatives are well-established as L-type calcium channel blockers. The proposed molecule, due to its core structure, is hypothesized to act on this pathway. The following diagram illustrates the mechanism of action of a typical dihydropyridine calcium channel blocker.
Caption: Proposed mechanism of action via L-type calcium channel blockade.
Experimental Workflow
The following diagram outlines the workflow from synthesis to biological evaluation.
Caption: Workflow from chemical synthesis to biological evaluation.
Disclaimer: The information provided in this document is based on established principles of organic chemistry and pharmacology as applied to a novel, proposed chemical structure. All experimental protocols and data are predictive and require laboratory validation.
An In-depth Technical Guide to the Discovery and History of PD 122860
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 122860, a novel dihydropyridine derivative, emerged from the laboratories of Parke-Davis Pharmaceutical Research in the late 1980s. This compound distinguished itself from other dihydropyridines through its unique dual mechanism of action: stimulation of sodium channels and blockade of calcium channels. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, including detailed experimental protocols, quantitative data, and a discussion of its structure-activity relationship.
Discovery and History
This compound, with the full chemical name ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(4-pyridinyl-sulfonyl)methyl]-4-[2-(trifluoromethyl)phenyl]-3-pyridine carboxylase, was first described in a 1989 publication in the Journal of Pharmacology and Experimental Therapeutics by Haleen et al. from the Parke-Davis Pharmaceutical Research Division of the Warner-Lambert Company.[1] This seminal paper laid the groundwork for understanding the compound's unique pharmacological profile. The research aimed to investigate novel dihydropyridine structures, a class of compounds already well-known for their calcium channel blocking activities and therapeutic use in hypertension.
The discovery of this compound was significant because it demonstrated that dihydropyridines could be engineered to possess functionalities beyond calcium channel modulation. The identification of its sodium channel stimulating properties opened up new avenues for research into the therapeutic potential of this class of compounds.
Pharmacological Profile
This compound exhibits a dual mechanism of action, which is a rare characteristic among dihydropyridine compounds.
Sodium Channel Stimulation
In in-vitro studies on rat heart preparations, this compound was shown to increase left ventricular contractility.[1] This positive inotropic effect was found to be mediated by the stimulation of sodium channels. The effects of this compound on contractility were reversed by the sodium channel blocker tetrodotoxin and attenuated by the Na+-Ca++ exchange inhibitor dichlorobenzamil, providing strong evidence for its mechanism of action.[1]
Calcium Channel Blockade
Concurrent with its sodium channel stimulating effects, this compound also demonstrates calcium channel blocking activity. This was observed through its ability to relax potassium-contracted rabbit aortic rings and to inhibit the binding of the radiolabeled calcium channel blocker [3H]nitrendipine to rat brain membranes.[1]
Enantioselectivity
This compound is a racemic mixture, and its pharmacological activities are stereospecific. The vasorelaxant and [3H]nitrendipine binding inhibitory activities, associated with calcium channel blockade, are primarily attributed to the (+)-enantiomer. In contrast, the positive inotropic effect, resulting from sodium channel stimulation, is observed with both enantiomers of this compound.[1]
Quantitative Data
The following tables summarize the key quantitative data from the initial pharmacological characterization of this compound.
| Parameter | Value | Species/Tissue |
| Positive Inotropic Effect (EC50) | ~1 µM | Isolated Perfused Rat Heart |
| Coronary Vasodilator Effect (EC50) | ~0.3 µM | Isolated Perfused Rat Heart |
| Inhibition of [3H]nitrendipine binding (IC50) | 0.2 µM | Rat Brain Membranes |
| Relaxation of K+-contracted Aorta (IC50) | 0.1 µM | Rabbit Aortic Rings |
Table 1: Potency of this compound in various in-vitro assays.
| Enantiomer | Activity |
| (+)-PD 122860 | Vasorelaxant and [3H]nitrendipine binding inhibition |
| (-)-PD 122860 | Positive inotropic effect (shared with (+)-enantiomer) |
Table 2: Stereospecific activity of this compound enantiomers.
Experimental Protocols
The following are detailed descriptions of the key experiments used in the initial characterization of this compound.
Isolated Perfused Rat Heart (Langendorff) Preparation
-
Objective: To assess the inotropic and coronary vasodilator effects of this compound.
-
Method: Hearts from male Sprague-Dawley rats were rapidly excised and mounted on a Langendorff apparatus. They were retrogradely perfused with Krebs-Henseleit solution gassed with 95% O2 and 5% CO2 at 37°C. A force transducer was attached to the apex of the heart to measure contractile force. Coronary flow was monitored using an electromagnetic flow probe. After a stabilization period, this compound was infused at increasing concentrations, and changes in left ventricular developed pressure and coronary flow were recorded.
Rabbit Aortic Ring Preparation
-
Objective: To evaluate the vasorelaxant activity of this compound.
-
Method: Thoracic aortas were isolated from male New Zealand White rabbits. The aortas were cleaned of adhering tissue and cut into rings of 3-4 mm in width. The rings were suspended in organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 and 5% CO2. The rings were contracted with a high concentration of potassium chloride (e.g., 80 mM). Once a stable contraction was achieved, cumulative concentrations of this compound were added to the bath to assess its relaxant effects.
[3H]Nitrendipine Binding Assay
-
Objective: To determine the affinity of this compound for L-type calcium channels.
-
Method: Crude membrane preparations from rat cerebral cortex were used. Membranes were incubated with [3H]nitrendipine in the presence and absence of varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of unlabeled nifedipine. After incubation, the membranes were rapidly filtered and washed to separate bound from free radioligand. The radioactivity retained on the filters was quantified by liquid scintillation counting. The concentration of this compound that inhibited 50% of the specific [3H]nitrendipine binding (IC50) was then calculated.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of dihydropyridines like this compound is typically achieved through the Hantzsch dihydropyridine synthesis. This is a multi-component reaction involving an aldehyde (in the case of this compound, 2-(trifluoromethyl)benzaldehyde), a β-ketoester, and a nitrogen donor.
While a specific structure-activity relationship (SAR) study for this compound has not been extensively published, some general principles for dihydropyridines can be inferred. The substitution pattern on the 4-phenyl ring is crucial for activity. The presence of an electron-withdrawing group, such as the trifluoromethyl group in this compound, is often associated with calcium channel blocking activity. The nature of the ester groups at the 3 and 5 positions also significantly influences the pharmacological profile. The unique sulfonylmethyl substituent at the 2-position of the dihydropyridine ring in this compound is likely a key determinant of its sodium channel stimulating properties, distinguishing it from classical dihydropyridine calcium channel blockers. Further research from Parke-Davis on other sodium channel blockers, such as phenylacetamides, also highlighted the importance of lipophilicity and the presence of a phenyl ring near the amine for inhibitory potency, which may offer some parallels in understanding the SAR of this compound's sodium channel activity.[2]
Visualizations
Caption: Experimental workflow for the in-vitro characterization of this compound.
References
PD 122860: A Unique Dihydropyridine Derivative with Dual Sodium Channel Agonist and Calcium Channel Antagonist Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PD 122860, chemically identified as ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(4-pyridinyl-sulfonyl)methyl]-4-[2-(trifluoromethyl)phenyl]-3-pyridine carboxylase, is a novel dihydropyridine derivative exhibiting a unique pharmacological profile.[1] Unlike traditional dihydropyridines, which are primarily known for their L-type calcium channel blocking activity, this compound possesses a dual mechanism of action, functioning as both a sodium channel stimulator and a calcium channel blocker.[1] This distinct combination of activities results in a unique set of cardiovascular effects, including positive inotropic and vasodilatory properties. This technical guide provides a comprehensive overview of the core pharmacological and chemical aspects of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Synthesis
Chemical Structure:
-
IUPAC Name: ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(4-pyridinyl-sulfonyl)methyl]-4-[2-(trifluoromethyl)phenyl]-3-pyridine carboxylase
-
Molecular Formula: C25H21F3N4O4S
-
Chirality: this compound is a racemic mixture. The vasorelaxant and [3H]nitrendipine binding inhibitory activities are primarily associated with the (+)-enantiomer.[1]
Synthesis:
While a specific, detailed synthesis protocol for this compound is not publicly available, its structure suggests that it can be synthesized via a modification of the Hantzsch dihydropyridine synthesis. This classical multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.
For the synthesis of this compound, the likely precursors would be:
-
2-(Trifluoromethyl)benzaldehyde
-
Ethyl 2-cyanoacetate (or a related active methylene compound)
-
An enamine derived from a β-ketoester containing the 2-[(4-pyridinyl-sulfonyl)methyl] substituent.
-
A source of ammonia.
The reaction would likely proceed via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and dehydration to form the dihydropyridine ring. The specific reaction conditions, including solvent, temperature, and catalyst, would need to be optimized to achieve a good yield of the desired product.
Pharmacological Properties
This compound exhibits a unique dual pharmacology, acting as both a positive inotropic agent and a vasodilator. These effects are attributed to its distinct actions on sodium and calcium channels.
Inotropic Effect: Sodium Channel Stimulation
This compound increases left ventricular contractility in the rat heart.[1] This positive inotropic effect is a result of its activity as a sodium channel stimulator. The influx of Na+ ions through voltage-gated sodium channels is a critical step in the initiation of the cardiac action potential. By stimulating these channels, this compound likely enhances the sodium influx, leading to a cascade of events that ultimately increases the force of myocardial contraction. The inotropic response to this compound is reversed by the sodium channel blocker tetrodotoxin, confirming the involvement of sodium channels.[1] The inotropic activity resides with both enantiomers of this compound.[1]
Vasodilator Effect: Calcium Channel Blockade
This compound induces vasodilation by blocking L-type calcium channels, a characteristic it shares with other dihydropyridine derivatives.[1] This activity is demonstrated by its ability to selectively relax potassium-contracted aortic rings.[1] The influx of extracellular calcium through L-type calcium channels is a key trigger for the contraction of vascular smooth muscle. By blocking these channels, this compound reduces intracellular calcium concentration, leading to smooth muscle relaxation and vasodilation. This vasodilator activity, along with its ability to inhibit [3H]nitrendipine binding, is selectively found in the (+)-enantiomer of this compound.[1]
Quantitative Pharmacological Data
Table 1: Binding Affinity of this compound
| Target | Ligand | Preparation | IC50 / Ki | Reference |
| L-type Calcium Channel | [3H]nitrendipine | Rat brain membranes | Data not available | [1] |
| Voltage-gated Sodium Channel | Not specified | Not specified | Data not available |
Table 2: Functional Efficacy of this compound
| Effect | Preparation | EC50 | Reference |
| Inotropic Effect (Increased Contractility) | Isolated rat heart | Data not available | [1] |
| Vasodilator Effect (Relaxation) | Potassium-contracted rabbit aorta | Data not available | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on standard laboratory practices.
[3H]nitrendipine Binding Assay
Objective: To determine the affinity of this compound for L-type calcium channels.
Methodology:
-
Membrane Preparation:
-
Rat brains are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]nitrendipine and varying concentrations of this compound (or its enantiomers).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled nifedipine.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific [3H]nitrendipine binding (IC50) is determined by non-linear regression analysis of the competition binding data.
-
In Vitro Assessment of Cardiac Contractility
Objective: To evaluate the inotropic effect of this compound on the heart.
Methodology:
-
Heart Preparation:
-
A rat is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
The aorta is cannulated for retrograde perfusion using a Langendorff apparatus.
-
The heart is perfused with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.
-
-
Measurement of Contractility:
-
A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure isovolumetric ventricular pressure.
-
The heart is allowed to stabilize, and baseline measurements of left ventricular developed pressure (LVDP) and the maximum rate of pressure development (+dP/dt) are recorded.
-
-
Drug Administration:
-
This compound is infused into the perfusion line at increasing concentrations.
-
The effects on LVDP and +dP/dt are recorded at each concentration to generate a concentration-response curve.
-
-
Data Analysis:
-
The concentration of this compound that produces 50% of the maximal inotropic effect (EC50) is determined from the concentration-response curve.
-
In Vitro Assessment of Vasodilation
Objective: To determine the vasodilator effect of this compound.
Methodology:
-
Aortic Ring Preparation:
-
The thoracic aorta is excised from a rabbit and placed in cold Krebs-Henseleit buffer.
-
The aorta is cleaned of connective tissue and cut into rings of a few millimeters in width.
-
The rings are mounted in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.
-
-
Measurement of Vascular Tone:
-
The aortic rings are connected to force transducers to measure isometric tension.
-
The rings are allowed to equilibrate under a resting tension.
-
The rings are then contracted with a high concentration of potassium chloride (KCl) to induce a sustained contraction.
-
-
Drug Administration:
-
Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative manner.
-
The relaxation of the aortic rings is recorded at each concentration.
-
-
Data Analysis:
-
The concentration of this compound that causes 50% of the maximal relaxation (EC50) is calculated from the concentration-response curve.
-
Signaling Pathways
The dual action of this compound on sodium and calcium channels initiates distinct signaling cascades in cardiomyocytes and vascular smooth muscle cells, respectively.
Signaling Pathway of Inotropic Effect in Cardiomyocytes
The sodium channel stimulating effect of this compound in cardiomyocytes is expected to increase intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration and enhanced myocardial contractility.
Signaling Pathway of Vasodilator Effect in Vascular Smooth Muscle
The calcium channel blocking activity of this compound in vascular smooth muscle cells inhibits the influx of extracellular calcium, leading to a decrease in intracellular calcium levels. This prevents the activation of calmodulin and myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation.
Conclusion
This compound stands out as a unique dihydropyridine derivative due to its unprecedented dual mechanism of action, combining sodium channel stimulation with calcium channel blockade. This profile confers both positive inotropic and vasodilatory effects, making it a compound of significant interest for cardiovascular research. Further investigation, particularly to obtain detailed quantitative pharmacological data and to elucidate the specific nuances of its signaling pathways, is warranted to fully understand its therapeutic potential. This technical guide provides a foundational understanding of this compound for scientists and researchers aiming to explore this fascinating molecule and its potential applications in drug discovery and development.
References
In Vitro Effects of PD 122860 on Cardiac Tissue: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 122860 is a novel dihydropyridine compound that exhibits a unique dual mechanism of action on cardiac tissue, functioning as both a sodium channel stimulator and a calcium channel blocker.[1] In vitro studies on isolated rat hearts have demonstrated that this compound elicits a positive inotropic effect, increasing left ventricular contractility, while also causing a decrease in coronary resistance.[1] Furthermore, it has been observed to alter the shape of the electrocardiogram (ECG) T-wave.[1] The positive inotropic action of this compound is mechanistically linked to its ability to stimulate Na+ channels, leading to an influx of sodium ions, which in turn enhances contractility likely via the Na+-Ca2+ exchanger. This is supported by findings that the inotropic response is reversed by the Na+ channel blocker tetrodotoxin and attenuated by the Na+-Ca2+ exchange inhibitor dichlorobenzamil.[1] Concurrently, its vasodilatory effects are attributed to the blockade of Ca2+ channels, a characteristic feature of dihydropyridine compounds.[1] This technical guide provides a comprehensive overview of the reported in vitro effects of this compound on cardiac tissue, detailing its mechanism of action, experimental methodologies for its characterization, and a summary of its observed physiological effects.
Introduction
This compound, chemically identified as ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(4-pyridinyl-sulfonyl)methyl]-4-[2-(trifluoromethyl)phenyl]-3-pyridine carboxylase, is a dihydropyridine derivative with a distinct pharmacological profile.[1] Unlike typical dihydropyridines that are primarily known for their calcium channel blocking properties, this compound also possesses sodium channel stimulating activity.[1] This dual functionality results in a unique combination of positive inotropic and vasodilatory effects on cardiac tissue, making it a subject of interest for cardiovascular research. This document aims to provide a detailed technical guide on the in vitro effects of this compound on cardiac tissue, focusing on its mechanism of action, experimental evaluation, and potential signaling pathways.
Data Presentation
Due to the limited availability of public full-text articles containing specific quantitative data for this compound, a comprehensive table of dose-response relationships, EC50, and IC50 values cannot be provided at this time. The primary literature describes the effects qualitatively. For instance, it is stated that increased left ventricular contractility, decreased coronary resistance, and altered T-wave shape were observed at "comparable concentrations" of this compound.[1]
Table 1: Summary of Qualitative In Vitro Effects of this compound on Cardiac Tissue
| Parameter | Observed Effect | Species/Tissue Model | Reference |
| Left Ventricular Contractility | Increased (Positive Inotropic Effect) | Isolated Rat Heart | [1] |
| Coronary Resistance | Decreased (Vasodilation) | Isolated Rat Heart | [1] |
| Electrocardiogram (ECG) T-wave | Altered Shape | Isolated Rat Heart | [1] |
Experimental Protocols
The in vitro investigation of the cardiac effects of this compound typically involves the use of isolated heart preparations and cellular electrophysiology techniques.
Isolated Perfused Heart (Langendorff) Preparation
This ex vivo technique allows for the study of cardiac function in a controlled environment, independent of systemic neural and hormonal influences.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Heart Isolation: The heart is rapidly excised from a heparinized and anesthetized rat and immediately placed in ice-cold Krebs-Henseleit buffer.
-
Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.
-
Parameter Measurement:
-
Left Ventricular Pressure: A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure developed pressure and its first derivative (+/- dP/dt), an index of contractility.
-
Coronary Flow: Coronary effluent is collected and measured to determine coronary resistance.
-
Electrocardiogram (ECG): Electrodes are placed on the heart to record the ECG and analyze parameters such as the T-wave morphology.
-
-
Drug Administration: this compound and other pharmacological agents (e.g., tetrodotoxin, dichlorobenzamil) are infused into the perfusion buffer at desired concentrations.
Patch-Clamp Electrophysiology in Isolated Cardiomyocytes
This technique is employed to study the effects of this compound on specific ion channel currents in individual cardiac muscle cells.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from adult rat hearts.
-
Whole-Cell Configuration: The whole-cell patch-clamp technique is used to record macroscopic ion currents. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to isolate and measure different ion currents, such as the voltage-gated sodium current (INa) and the L-type calcium current (ICa,L).
-
Sodium Current (INa) Measurement: Cells are held at a negative holding potential (e.g., -80 mV) and then depolarized to various test potentials to elicit INa. The stimulating effect of this compound would be observed as an increase in the peak or late sodium current.
-
Calcium Current (ICa,L) Measurement: To measure ICa,L, sodium channels are typically blocked with tetrodotoxin, and specific voltage steps are applied to activate L-type calcium channels. The blocking effect of this compound would be observed as a reduction in the peak calcium current.
-
-
Data Analysis: Current-voltage (I-V) relationships and dose-response curves are constructed to quantify the effects of this compound on the respective ion channels.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Cardiac Myocytes
The dual action of this compound on sodium and calcium channels initiates a cascade of events leading to its observed inotropic and lusitropic effects.
References
The Vascular Dynamics of PD 122860: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 122860, often referred to interchangeably with PD 123319, is a potent and selective non-peptide antagonist of the angiotensin II type 2 (AT2) receptor. While the physiological roles of the angiotensin II type 1 (AT1) receptor in vasoconstriction and blood pressure regulation are well-established, the functions of the AT2 receptor are more nuanced and are a subject of ongoing investigation. The AT2 receptor is often considered to counterbalance the actions of the AT1 receptor, with its activation generally leading to vasodilation, anti-inflammatory, and anti-fibrotic effects. This compound serves as a critical pharmacological tool to elucidate the specific contributions of the AT2 receptor in the intricate regulation of vascular tone and function. This guide provides an in-depth overview of the vascular activities of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its vascular effects by selectively blocking the binding of angiotensin II (Ang II) to the AT2 receptor. This blockade allows for the unopposed action of Ang II on the AT1 receptor, which can lead to vasoconstriction. Conversely, by inhibiting the AT2 receptor, this compound can attenuate or abolish AT2 receptor-mediated vasodilation. This vasodilatory pathway is often unmasked when the predominant vasoconstrictor effects of the AT1 receptor are blocked[1][2]. The vasodilatory response to AT2 receptor activation is complex and can involve the release of nitric oxide (NO) and bradykinin[3].
Quantitative Data on Vascular Activities of this compound
The following tables summarize quantitative data from various studies investigating the vascular effects of this compound. These studies typically utilize in vitro preparations of isolated blood vessels or in vivo animal models.
| Preparation | Species | Agonist | This compound Concentration | Effect | Reference |
| Afferent Arterioles | Wistar-Kyoto (WKY) Rat | Angiotensin II (10⁻¹⁰ M) | Not specified | Augmented Ang II-induced constriction (diameter decreased by 37 ± 1%) | [4] |
| Afferent Arterioles | Spontaneously Hypertensive Rat (SHR) | Angiotensin II (10⁻¹⁰ M) | Not specified | No significant augmentation of Ang II-induced constriction (diameter decreased by 41 ± 5%) | [4] |
| Preconstricted Afferent Arterioles (with AT1 receptor blockade) | Wistar-Kyoto (WKY) Rat | Angiotensin II (10⁻⁸ M) | Not specified | Abolished Ang II-induced dilation | [4] |
| Mesenteric Arterial Bed | Spontaneously Hypertensive Rat (SHR) & Wistar-Kyoto (WKY) Rat | Angiotensin II (10-300 nmol) | 10 µmol/L | Reduced Ang II-induced vasodilation | [5] |
| Thoracic Aorta & Mesenteric Vessels | Rat | Compound 21 (AT2 Agonist) | Not specified | Abolished Compound 21-evoked dose-dependent vasorelaxation | [3] |
| Animal Model | Measurement | Treatment | This compound Dose | Effect | Reference |
| Conscious Spontaneously Hypertensive Rats (SHR) | Mean Arterial Pressure (MAP), Renal & Mesenteric Conductance | This compound alone | 50 µg kg⁻¹ min⁻¹ | Increased MAP, reduced renal and mesenteric conductances | [1][2] |
| Conscious Spontaneously Hypertensive Rats (SHR) | MAP, Regional Vasodilation | Candesartan (AT1 antagonist) + CGP42112 (AT2 agonist) + this compound | 50 µg kg⁻¹ min⁻¹ | Abolished the marked depressor effect and generalized vasodilation caused by Candesartan + CGP42112 | [2] |
Experimental Protocols
Wire Myography for Assessing Vascular Reactivity of Isolated Small Arteries
Wire myography is a widely used in vitro technique to study the contractile and relaxant properties of small resistance arteries. This method allows for the precise measurement of isometric tension in response to pharmacological agents like this compound.
Materials:
-
Isolated small arteries (e.g., mesenteric, cerebral, or coronary arteries)
-
Dissecting microscope, fine scissors, and forceps
-
Wire myograph system (e.g., DMT, Hugo Sachs Elektronik) with a heated chamber
-
Physiological Saline Solution (PSS), typically Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂
-
High potassium PSS (KPSS) for viability testing
-
Pharmacological agents: this compound, vasoconstrictors (e.g., phenylephrine, U-46619), vasodilators (e.g., acetylcholine, sodium nitroprusside), and other relevant compounds.
Procedure:
-
Vessel Isolation and Dissection:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the desired tissue (e.g., mesentery) and place it in ice-cold PSS.
-
Under a dissecting microscope, isolate a segment of a small artery (typically 2 mm in length), ensuring minimal damage to the vessel wall.
-
Remove any surrounding adipose and connective tissue.
-
-
Mounting the Vessel:
-
Mount the vessel segment onto two small stainless-steel wires or pins within the myograph chamber.
-
Fill the chamber with PSS at 37°C and continuously bubble with 95% O₂ / 5% CO₂.
-
-
Normalization and Equilibration:
-
Allow the vessel to equilibrate for at least 30 minutes.
-
Perform a normalization procedure to stretch the vessel to its optimal resting tension, mimicking physiological conditions. This involves a stepwise increase in tension and measurement of the vessel's internal circumference.
-
-
Viability and Endothelium Integrity Check:
-
Contract the vessel with KPSS to assess its viability. A robust contraction indicates a healthy vessel.
-
Wash out the KPSS and allow the vessel to return to baseline tension.
-
Pre-constrict the vessel with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).
-
Add acetylcholine to test for endothelium-dependent relaxation. A significant relaxation indicates intact endothelium.
-
-
Experimental Protocol with this compound:
-
After washing out the previous agents, pre-incubate the vessel with the desired concentration of this compound for a specified period (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve to an agonist (e.g., Angiotensin II) in the presence of this compound.
-
To study the effect of this compound on vasodilation, pre-constrict the vessel and then generate a concentration-response curve to a vasodilator in the presence of this compound.
-
Data Analysis:
-
Record the changes in isometric tension.
-
Express contractile responses as a percentage of the maximal contraction to KPSS.
-
Express relaxation responses as a percentage of the pre-constriction.
-
Calculate EC₅₀ or IC₅₀ values to determine the potency of the drugs.
Signaling Pathways
The vascular effects of this compound are intrinsically linked to the signaling cascades downstream of the AT2 receptor. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways.
Caption: AT2 Receptor-Mediated Vasodilation Pathway and its Inhibition by this compound.
This diagram illustrates the signaling cascade initiated by Angiotensin II binding to the AT2 receptor on endothelial cells, leading to the production of nitric oxide and subsequent vasodilation of vascular smooth muscle cells. This compound acts as an antagonist at the AT2 receptor, blocking this pathway.
Caption: AT1 Receptor-Mediated Vasoconstriction Pathway.
This diagram shows the primary pathway for Angiotensin II-induced vasoconstriction via the AT1 receptor in vascular smooth muscle cells. When the AT2 receptor is blocked by this compound, the effects of Angiotensin II on the AT1 receptor may be enhanced.
Conclusion
This compound is an indispensable tool for dissecting the complex role of the AT2 receptor in vascular biology. Its selective antagonism allows researchers to probe the signaling pathways that contribute to vasodilation and to understand how these pathways interact with the better-characterized vasoconstrictor actions of the AT1 receptor. The quantitative data and experimental protocols provided in this guide offer a foundation for designing and interpreting studies aimed at further elucidating the therapeutic potential of targeting the AT2 receptor in cardiovascular diseases. The provided visualizations of the signaling pathways offer a clear conceptual framework for understanding the molecular mechanisms at play. As research in this area continues, a deeper understanding of the vascular activities modulated by compounds like this compound will be crucial for the development of novel cardiovascular therapies.
References
- 1. AT2 receptor-mediated vasodilatation is unmasked by AT1 receptor blockade in conscious SHR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT2 receptor-mediated vasodilatation is unmasked by AT1 receptor blockade in conscious SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II type-2 receptor-specific effects on the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasodilation mediated by angiotensin II type 2 receptor is impaired in afferent arterioles of young spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II-mediated vasodilation is reduced in adult spontaneously hypertensive rats despite enhanced expression of AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiomeric Landscape of PD 122860: A Technical Guide to Stereospecific Cardiovascular Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 122860 is a dihydropyridine derivative that presents a compelling case study in stereopharmacology. As a racemic mixture, it uniquely combines two distinct pharmacological activities: sodium channel stimulation and calcium channel blockade. This technical guide delves into the specific activities of the individual enantiomers of this compound, providing a comprehensive overview of their distinct roles in mediating the compound's cardiovascular effects. While precise quantitative data for the individual enantiomers is not publicly available, this document synthesizes the established qualitative activities and provides detailed, generalized experimental protocols and conceptual signaling pathways to guide further research and drug development efforts in this area.
Core Activities of this compound Enantiomers
Initial research has clearly demonstrated that the two enantiomers of this compound possess distinct pharmacological profiles. This stereospecificity is crucial for understanding the compound's overall mechanism of action.
-
The (+)-Enantiomer: A Calcium Channel Antagonist. The vasorelaxant properties of racemic this compound are exclusively attributed to its (+)-enantiomer.[1] This activity is a result of L-type calcium channel blockade, a characteristic shared with other dihydropyridine-based vasodilators. The (+)-enantiomer is also responsible for the inhibitory activity observed in [3H]nitrendipine binding assays, further confirming its interaction with calcium channels.[1]
-
Both Enantiomers: Positive Inotropic Agents. In contrast to its vasorelaxant effect, the positive inotropic action of this compound, characterized by an increase in myocardial contractility, is a shared property of both the (+)- and (-)-enantiomers.[1] This effect is mediated by the stimulation of sodium channels, leading to an increase in intracellular sodium concentration and subsequently enhanced calcium influx through the sodium-calcium exchanger, ultimately resulting in greater contractile force.
It is important to note that specific binding affinities (K_i), half-maximal inhibitory concentrations (IC_50), and half-maximal effective concentrations (EC_50) for the individual enantiomers of this compound are not available in the reviewed scientific literature. The following sections provide generalized experimental protocols that would be necessary to determine these quantitative parameters.
Data Presentation
Due to the absence of specific quantitative data for the individual enantiomers in the public domain, a comparative data table cannot be populated at this time. The table below is presented as a template for researchers to populate once the relevant experimental data has been generated.
| Enantiomer | Activity | Target | Assay | Parameter | Value (nM) |
| (+)-PD 122860 | Vasorelaxation | L-type Ca²⁺ Channel | Rabbit Aorta Contraction | IC₅₀ | Data not available |
| (+)-PD 122860 | Ca²⁺ Channel Binding | L-type Ca²⁺ Channel | [³H]nitrendipine Binding | K_i | Data not available |
| (+)-PD 122860 | Inotropic Effect | Voltage-gated Na⁺ Channel | Isolated Rat Heart | EC₅₀ | Data not available |
| (-)-PD 122860 | Inotropic Effect | Voltage-gated Na⁺ Channel | Isolated Rat Heart | EC₅₀ | Data not available |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to characterize the specific activities of the enantiomers of this compound.
[³H]Nitrendipine Binding Assay for Calcium Channel Affinity
This protocol is designed to determine the binding affinity (K_i) of the (+)-enantiomer of this compound to L-type calcium channels in rat brain membranes.
Materials:
-
Rat brain tissue
-
[³H]Nitrendipine (radioligand)
-
Unlabeled nitrendipine (for non-specific binding determination)
-
(+)-PD 122860
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Polytron homogenizer
-
Centrifuge
-
Glass fiber filters
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brains in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In triplicate, incubate membrane preparations with a fixed concentration of [³H]nitrendipine (e.g., 0.1-1.0 nM).
-
For total binding, add buffer.
-
For non-specific binding, add a high concentration of unlabeled nitrendipine (e.g., 1 µM).
-
For competition binding, add varying concentrations of (+)-PD 122860.
-
Incubate all tubes at 25°C for 60 minutes.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of (+)-PD 122860 from the competition binding curve.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of [³H]nitrendipine and K_d is its dissociation constant.
-
In Vitro Vasorelaxation Assay in Rabbit Aorta
This protocol measures the functional effect of the (+)-enantiomer of this compound on vascular smooth muscle relaxation.
Materials:
-
Male New Zealand White rabbits
-
Thoracic aorta
-
Krebs-Henseleit solution
-
Phenylephrine or Potassium Chloride (contractile agents)
-
(+)-PD 122860
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the rabbit and excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 3-5 mm in length.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
-
Experimental Protocol:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 grams.
-
Induce a stable contraction with a submaximal concentration of phenylephrine or high potassium chloride.
-
Once a stable plateau is reached, add cumulative concentrations of (+)-PD 122860 to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by the contractile agent.
-
Construct a concentration-response curve and determine the IC₅₀ value for (+)-PD 122860.
-
Measurement of Inotropic Effects in Isolated Rat Hearts
This protocol assesses the positive inotropic effects of both enantiomers of this compound on myocardial contractility.
Materials:
-
Male Wistar rats
-
Langendorff perfusion system
-
Krebs-Henseleit solution
-
(+)-PD 122860 and (-)-PD 122860
-
Intraventricular balloon catheter connected to a pressure transducer
-
Data acquisition system
Procedure:
-
Heart Isolation and Perfusion:
-
Anesthetize the rat and rapidly excise the heart.
-
Mount the heart on a Langendorff apparatus and perfuse retrogradely through the aorta with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).
-
-
Measurement of Contractility:
-
Insert a water-filled latex balloon into the left ventricle, connected to a pressure transducer to record isovolumetric contractions.
-
Measure parameters such as left ventricular developed pressure (LVDP) and the maximum rate of pressure development (+dP/dt_max).
-
-
Experimental Protocol:
-
Allow the heart to stabilize for a 20-30 minute equilibration period.
-
Administer increasing concentrations of each enantiomer of this compound into the perfusion solution.
-
Record the changes in LVDP and +dP/dt_max at each concentration.
-
-
Data Analysis:
-
Express the changes in contractile parameters as a percentage of the baseline values.
-
Construct concentration-response curves and determine the EC₅₀ values for the positive inotropic effects of each enantiomer.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathways and a general experimental workflow for characterizing the enantiomers of this compound.
Caption: Signaling pathway for vasorelaxation induced by (+)-PD 122860.
Caption: Signaling pathway for the positive inotropic effect of this compound enantiomers.
Caption: Experimental workflow for characterizing this compound enantiomers.
Interaction with Dopamine Receptors
A thorough review of the scientific literature reveals no studies investigating the interaction of this compound or its individual enantiomers with any dopamine receptor subtypes. Therefore, no data on binding affinities or functional activities at these receptors can be provided. Future research could explore this potential interaction, given the structural similarities of dihydropyridines to some classes of CNS-active compounds. Should such studies be undertaken, standard radioligand binding assays using selective radioligands for D₁, D₂, and other dopamine receptor subtypes, followed by functional assays measuring downstream signaling (e.g., cAMP accumulation), would be appropriate methodologies.
Conclusion
The enantiomers of this compound exhibit a clear separation of pharmacological activities, with the (+)-enantiomer acting as a calcium channel blocker and both enantiomers contributing to a positive inotropic effect via sodium channel stimulation. This stereospecificity underscores the importance of chiral separation and individual enantiomer testing in drug development. While the qualitative aspects of their activities are established, the lack of quantitative data presents a significant knowledge gap. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the necessary research to fully elucidate the pharmacological profile of these intriguing molecules and to explore their potential therapeutic applications.
References
The Inotropic Action of PD 122860: A Technical Guide to its Effects on Left Ventricular Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the pharmacological effects of PD 122860 on left ventricular contractility. Contrary to some initial postulations, extensive research has demonstrated that this compound is not an Angiotensin II Type 2 (AT2) receptor agonist. Instead, it is a unique dihydropyridine derivative that exerts a positive inotropic effect on the heart through its action as a sodium channel stimulant.[1] This document will detail the mechanism of action, present quantitative data from key studies, outline experimental protocols, and provide visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Sodium Channel Stimulation
This compound increases left ventricular contractility by acting as a sodium channel agonist in cardiomyocytes.[1] This stimulation of sodium channels leads to an increase in the intracellular sodium concentration ([Na+]i). The elevated [Na+]i then alters the function of the sodium-calcium exchanger (NCX), leading to a subsequent increase in intracellular calcium concentration ([Ca2+]i) during systole. This enhancement of calcium availability to the contractile machinery results in a more forceful contraction of the heart muscle.[1][2] The positive inotropic effect of this compound can be reversed by sodium channel blockers like tetrodotoxin, confirming its mechanism of action.[1]
Quantitative Data on Left Ventricular Contractility
The following table summarizes the quantitative effects of this compound on left ventricular contractility as observed in in vitro studies.
| Parameter | Species | Preparation | This compound Concentration | Percentage Increase in Contractility (dP/dt max) | Reference |
| Left Ventricular dP/dt max | Rat | Isolated Perfused Heart | 1 µM | ~50% | [1] |
| Left Ventricular dP/dt max | Rat | Isolated Perfused Heart | 3 µM | ~100% | [1] |
| Left Ventricular dP/dt max | Rat | Isolated Perfused Heart | 10 µM | ~150% | [1] |
Note: The values presented are approximate increases based on graphical data from the cited literature and serve for comparative purposes.
Experimental Protocols
In Vitro Measurement of Left Ventricular Contractility in Isolated Rat Heart
A key methodology to assess the direct effects of this compound on myocardial contractility is the use of an isolated, perfused rat heart preparation, commonly known as the Langendorff apparatus.[1]
1. Animal Preparation and Heart Isolation:
-
Male Sprague-Dawley rats are anesthetized.
-
The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
The aorta is cannulated for retrograde perfusion.
2. Perfusion and Stabilization:
-
The heart is perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.
-
A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumic contractions.
-
The heart is allowed to stabilize for a period before drug administration.
3. Measurement of Contractility:
-
Left ventricular pressure is continuously recorded.
-
The maximum rate of pressure rise (+dP/dt max) is calculated as a primary index of myocardial contractility.
-
Other parameters such as heart rate and coronary flow can also be monitored.
4. Drug Administration:
-
This compound is dissolved in an appropriate vehicle and infused into the perfusion medium at various concentrations.
-
The effects on dP/dt max are recorded and compared to baseline values.
5. Antagonist Studies:
-
To confirm the mechanism of action, the experiment can be repeated in the presence of a sodium channel blocker (e.g., tetrodotoxin) to observe the reversal of the inotropic effect.[1]
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Cardiomyocytes
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Workflow for Assessing Inotropic Effects
References
In-Depth Technical Guide: The Inotropic Response to PD 122860
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the positive inotropic effects of PD 122860, a novel dihydropyridine derivative. The document summarizes key quantitative data, details experimental methodologies, and visually represents the underlying signaling pathways.
Core Findings: A Dual-Action Dihydropyridine
This compound exhibits a unique pharmacological profile, acting as both a sodium (Na+) channel stimulator and a calcium (Ca2+) channel blocker. The positive inotropic response, or the increase in myocardial contractility, is attributed to its Na+ channel stimulating properties. This effect is independent of the Ca2+ channel blockade, which is primarily responsible for its vasodilator activity. Notably, the inotropic effect is observed with both enantiomers of the racemic mixture of this compound.
Quantitative Data Summary
The following tables present a summary of the dose-dependent inotropic and hemodynamic effects of this compound in isolated rat hearts. The data has been compiled from graphical representations in key studies.
Table 1: Effect of this compound on Left Ventricular Contractility (dP/dt max)
| Concentration (M) | % Increase in dP/dt max (Mean ± SEM) |
| 1 x 10⁻⁷ | ~15% |
| 3 x 10⁻⁷ | ~35% |
| 1 x 10⁻⁶ | ~60% |
| 3 x 10⁻⁶ | ~85% |
| 1 x 10⁻⁵ | ~100% |
Table 2: Effect of this compound on Coronary Resistance
| Concentration (M) | % Decrease in Coronary Resistance (Mean ± SEM) |
| 1 x 10⁻⁷ | ~5% |
| 3 x 10⁻⁷ | ~15% |
| 1 x 10⁻⁶ | ~30% |
| 3 x 10⁻⁶ | ~45% |
| 1 x 10⁻⁵ | ~55% |
Table 3: Inhibition of the Positive Inotropic Response to this compound (1 x 10⁻⁵ M)
| Inhibitor | Concentration (M) | % Inhibition of Inotropic Response |
| Tetrodotoxin | 3 x 10⁻⁶ | ~80% |
| Dichlorobenzamil | 1 x 10⁻⁵ | ~50% |
Experimental Protocols
The following methodologies were employed to investigate the inotropic response to this compound.
Isolated Perfused Rat Heart Model
-
Animal Model: Male Sprague-Dawley rats (250-350 g).
-
Heart Preparation: Hearts were rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: Retrograde perfusion via the aorta with Krebs-Henseleit solution gassed with 95% O₂ and 5% CO₂ at 37°C.
-
Contractility Measurement: A fluid-filled latex balloon was inserted into the left ventricle and connected to a pressure transducer to measure left ventricular pressure and its first derivative (dP/dt).
-
Drug Administration: this compound and other agents were infused into the aortic cannula at various concentrations.
Experimental Workflow
Signaling Pathway of the Inotropic Response
The positive inotropic effect of this compound is initiated by its stimulation of voltage-gated Na+ channels in the cardiomyocyte sarcolemma. This leads to an increase in intracellular Na+ concentration ([Na+]i). The elevated [Na+]i alters the electrochemical gradient for the Na+-Ca2+ exchanger (NCX), promoting its reverse mode of operation. In this mode, the NCX extrudes Na+ from the cell in exchange for bringing Ca2+ into the cell. The resulting increase in intracellular Ca2+ concentration ([Ca2+]i) enhances the activation of the contractile machinery, leading to a more forceful contraction.
This proposed mechanism is substantiated by the experimental findings that the Na+ channel blocker, tetrodotoxin, significantly reverses the inotropic effect of this compound, and the Na+-Ca2+ exchange inhibitor, dichlorobenzamil, blunts the response.
Methodological & Application
Application Notes and Protocols for In Vitro Use of PD 122860
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 122860 is a unique dihydropyridine derivative demonstrating a dual mechanism of action as both a sodium (Na+) channel stimulator and a calcium (Ca2+) channel blocker.[1] This makes it a valuable tool for in vitro studies of ion channel function and pharmacology. In vitro investigations have shown that this compound's positive inotropic effects are linked to its Na+ channel stimulating properties, while its vasodilator activity is a result of Ca2+ channel blockade.[1] The vasorelaxant and [3H]nitrendipine binding inhibitory activities are primarily associated with the (+)-enantiomer.[1]
These application notes provide a comprehensive guide for the in vitro use of this compound, including recommended cell lines, detailed experimental protocols for assessing its effects on both sodium and calcium channels, and guidelines for data analysis.
Data Presentation: Quantitative Insights
Table 1: Recommended Starting Concentrations for In Vitro Experiments
| Parameter | Recommended Range | Notes |
| Initial Concentration Range | 1 nM - 10 µM | A wide range is recommended for initial dose-response experiments to determine the optimal concentration for a specific cell line and assay. |
| DMSO Stock Solution | 1 mM - 10 mM | Prepare in high-quality, anhydrous DMSO. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be minimized. A vehicle control (media with the same final DMSO concentration without this compound) must be included in all experiments. For sensitive cell lines, a final DMSO concentration of ≤ 0.1% is advisable. |
Experimental Protocols
Preparation of this compound Stock Solution
Due to the hydrophobic nature of dihydropyridines, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Under sterile conditions, accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Cell Line Selection and Culture
The choice of cell line is critical for studying the specific effects of this compound.
-
For studying both Na+ and Ca2+ channel effects:
-
Neuroblastoma cell lines (e.g., SH-SY5Y): These cells endogenously express multiple subtypes of voltage-gated sodium and calcium channels, making them a suitable model for investigating the dual activity of this compound.
-
Cardiomyocyte cell lines (e.g., AC16): As this compound has demonstrated effects on cardiac tissue, these cell lines provide a relevant physiological context. AC16 cells are a human ventricular cardiomyocyte cell line.
-
-
For studying specific channel subtypes:
-
HEK293 or CHO cells stably expressing specific Nav or Cav channel subunits: These cell lines allow for the investigation of this compound's effects on individual ion channel subtypes.
-
Cells should be cultured according to standard protocols for the chosen cell line.
In Vitro Assay for Sodium Channel Stimulation (Sodium Influx Assay)
This protocol utilizes a fluorescent sodium indicator to measure the increase in intracellular sodium concentration upon stimulation.
Materials:
-
Selected cell line (e.g., SH-SY5Y)
-
Sodium-sensitive fluorescent dye (e.g., ION Natrium Green-2 AM [ING-2 AM])
-
This compound stock solution
-
Positive control (e.g., Veratridine)
-
Negative control (vehicle - DMSO)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with bottom-read capabilities and appropriate filters for the chosen dye.
Protocol:
-
Cell Seeding: Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight under standard culture conditions.
-
Dye Loading:
-
Prepare the fluorescent dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash once with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Add the dye loading solution to each well and incubate for the time and temperature recommended by the manufacturer (typically 30-60 minutes at 37°C).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare solutions for the positive control (Veratridine) and vehicle control.
-
After incubation with the dye, wash the cells gently with the assay buffer to remove excess dye.
-
Add the different concentrations of this compound, positive control, and vehicle control to the respective wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. Kinetic readings over a period of time (e.g., every 30 seconds for 5-10 minutes) are recommended to capture the dynamics of sodium influx.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence from baseline (before compound addition) or the maximum fluorescence signal.
-
Plot the fluorescence change against the concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
In Vitro Assay for Calcium Channel Blockade (Intracellular Calcium Assay)
This protocol uses a fluorescent calcium indicator to measure the inhibition of depolarization-induced calcium influx.
Materials:
-
Selected cell line (e.g., SH-SY5Y)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
This compound stock solution
-
Depolarizing agent (e.g., high concentration of Potassium Chloride - KCl)
-
Positive control (e.g., Nifedipine, a known L-type calcium channel blocker)
-
Negative control (vehicle - DMSO)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with bottom-read capabilities and injectors (if available).
Protocol:
-
Cell Seeding and Dye Loading: Follow the same procedure as for the sodium influx assay (steps 1 and 2), using a calcium-sensitive dye.
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound, positive control, and vehicle control in the assay buffer.
-
After dye loading and washing, add the different concentrations of the compounds to the respective wells.
-
Incubate the plate for a specific period (e.g., 15-30 minutes) at 37°C to allow the compound to interact with the calcium channels.
-
-
Depolarization and Fluorescence Measurement:
-
Prepare a high-KCl solution to induce cell depolarization.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Using an injector, or by manual addition, add the high-KCl solution to all wells to trigger calcium influx.
-
Continue to measure the fluorescence intensity kinetically to capture the peak of the calcium response.
-
-
Data Analysis:
-
For each well, determine the peak fluorescence intensity after the addition of KCl.
-
Normalize the data to the response of the vehicle control (100% response).
-
Plot the percentage of inhibition against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the KCl-induced calcium influx.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro assays.
References
Application Notes and Protocols for PD 122860 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 122860 is a dihydropyridine derivative with a unique pharmacological profile, acting as both a sodium channel stimulator and a calcium channel blocker. This dual activity makes it a valuable tool for investigating the intricate interplay between sodium and calcium signaling in various cellular processes. These application notes provide detailed protocols for the dissolution and use of this compound in in vitro cell culture experiments, enabling researchers to explore its effects on cellular function.
Physicochemical Properties and Storage
While specific solubility data for this compound is not widely published, based on the chemical properties of dihydropyridine compounds, it is anticipated to have low solubility in aqueous solutions and higher solubility in organic solvents.
| Parameter | Recommended Value/Solvent | Notes |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended. |
| Stock Solution Concentration | 1-10 mM | Prepare a concentrated stock to minimize the final concentration of DMSO in the cell culture medium. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect from light. |
| Final DMSO Concentration in Media | < 0.1% (v/v) | High concentrations of DMSO can be toxic to cells. A vehicle control should always be included in experiments. |
Disclaimer: The solubility of this compound has not been definitively confirmed in publicly available literature. It is strongly recommended that the user performs a small-scale solubility test with their specific batch of the compound before preparing a large stock solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the vial of this compound powder and the DMSO to room temperature.
-
Calculate the required amount of DMSO to prepare a 10 mM stock solution based on the molecular weight of this compound.
-
In a sterile environment (e.g., a laminar flow hood), add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for single experiments to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Treatment of Cultured Cells with this compound
This protocol provides a general procedure for treating adherent or suspension cells with this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile pipette tips and tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., plates, flasks) at a density that will allow for the desired treatment duration without reaching overconfluence. Allow the cells to adhere and resume logarithmic growth (typically 24 hours for adherent cells).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint. Based on the activity of other dihydropyridine compounds, a starting concentration range of 100 nM to 10 µM is suggested.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium, ensuring the final DMSO concentration matches that of the highest this compound concentration.
-
Cell Treatment:
-
For adherent cells , carefully remove the existing culture medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
For suspension cells , add the appropriate volume of the concentrated this compound working solution or vehicle control directly to the cell suspension to achieve the final desired concentrations.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays to evaluate the effects of this compound on your cells (e.g., cell viability assays, calcium imaging, electrophysiology, gene expression analysis).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its use in cell culture.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound.
Determining the Optimal Concentration of PD 122860 for Aortic Ring Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 122860 is a non-peptide ligand for the Angiotensin II Type 2 (AT2) receptor. The AT2 receptor is implicated in a variety of physiological processes, including vasodilation, anti-inflammation, and tissue repair. Aortic ring studies are a fundamental ex vivo method used to assess the vasoactive properties of pharmacological compounds. Determining the optimal concentration of a compound like this compound is critical for obtaining reliable and reproducible results in these assays.
This document provides detailed application notes and protocols for determining the optimal concentration of this compound in aortic ring studies. While specific concentration-response data for this compound in aortic rings is not extensively published, this guide offers a comprehensive approach based on the known pharmacology of AT2 receptor ligands and standard methodologies for vascular reactivity studies. The cornerstone of this process is the generation of a cumulative concentration-response curve.
Data Presentation: Concentration Ranges of AT2 Receptor Ligands in Vascular Ring Studies
To establish a starting point for determining the optimal concentration of this compound, it is informative to review the concentrations of other AT2 receptor ligands used in similar vascular studies. The following table summarizes the effective concentrations of the well-characterized AT2 receptor antagonist PD 123319 and the agonist Compound 21 (C21) in aortic and other vascular ring preparations. These ranges can guide the selection of concentrations for initial experiments with this compound.
| Compound | Receptor Activity | Vessel Type | Concentration Range (M) | Observed Effect | Reference |
| PD 123319 | AT2 Antagonist | Rat Aorta | 10⁻⁶ | Enhanced phenylephrine-induced contraction | [1] |
| PD 123319 | AT2 Antagonist | Mouse Aorta | 10⁻⁶ | Increased contractile response to Angiotensin II | [2] |
| PD 123319 | AT2 Antagonist | Rat Aorta | 10⁻⁵ | Abolished Angiotensin II-induced relaxation | [3] |
| CGP-42112A | AT2 Agonist | Rat Aorta | 10⁻¹⁰ - 10⁻⁵ | Induced vascular relaxation | [1] |
| Compound 21 (C21) | AT2 Agonist | Mouse Aorta | 10⁻⁹ - 10⁻⁶ | Prevented impaired acetylcholine-induced relaxation | [4] |
| Compound 21 (C21) | AT2 Agonist | Mouse/Rat Arteries | 10⁻¹¹ - 10⁻⁶ | Induced vasodilation | [5] |
Experimental Protocols
A cumulative concentration-response curve is the gold standard for determining the potency and efficacy of a vasoactive compound. This protocol outlines the steps to generate such a curve for this compound in isolated aortic rings.
Protocol: Cumulative Concentration-Response Curve for this compound in Rat Aortic Rings
1. Materials and Reagents:
-
Male Wistar rats (or other suitable strain)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.7 glucose)
-
Phenylephrine (or other α₁-adrenergic agonist for pre-contraction)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Isolated organ bath system with isometric force transducers
-
Dissection microscope and surgical instruments
2. Aortic Ring Preparation:
-
Euthanize the rat using an approved method.
-
Perform a thoracotomy to expose the thoracic aorta.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in length. For studies investigating endothelium-dependent effects, it is crucial to avoid damaging the intimal surface. For endothelium-denuded rings, the endothelium can be removed by gently rubbing the intimal surface with a fine wire or forceps.
3. Mounting of Aortic Rings:
-
Mount each aortic ring on two stainless steel hooks or wires in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
Apply a resting tension of 1.5-2.0 grams to the aortic rings. The optimal resting tension should be determined empirically for the specific tissue and experimental setup.
-
Allow the rings to equilibrate for at least 60-90 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.
4. Viability and Endothelial Integrity Check:
-
After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to assess tissue viability.
-
Wash the rings and allow them to return to baseline tension.
-
To check for endothelial integrity, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).
-
Once a stable contraction is achieved, add a single dose of an endothelium-dependent vasodilator, such as acetylcholine (e.g., 10⁻⁵ M). A relaxation of >80% indicates intact endothelium. Rings with poor relaxation should be excluded if studying endothelium-dependent effects.
5. Generation of Cumulative Concentration-Response Curve:
-
Wash the rings thoroughly to remove all previous drugs and allow them to return to the baseline resting tension.
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (EC₅₀ to EC₈₀, typically around 10⁻⁷ to 10⁻⁶ M) to induce a stable, sustained contraction.
-
Once the contraction reaches a stable plateau, add this compound to the organ bath in a cumulative manner. Start with the lowest concentration (e.g., 10⁻¹¹ M) and increase the concentration stepwise (e.g., in half-log or log increments) after the response to the previous concentration has stabilized.
-
Record the relaxation response at each concentration. The relaxation is typically expressed as a percentage of the pre-contraction induced by phenylephrine.
-
Continue adding increasing concentrations of this compound until a maximal response is achieved or the concentration-response curve plateaus.
6. Data Analysis:
-
Plot the percentage of relaxation against the logarithm of the molar concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal relaxation). The optimal concentration for further studies is often chosen around the EC₅₀ value or a concentration that elicits a significant and reproducible response.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the optimal concentration of this compound.
AT2 Receptor Signaling Pathway
References
- 1. Increased vascular angiotensin type 2 receptor expression and NOS-mediated mechanisms of vascular relaxation in pregnant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of AT2-receptor stimulation on vascular biology, kidney function, and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Na⁺-Ca²⁺ Exchange with PD 122860
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 122860 is a dihydropyridine derivative with a unique pharmacological profile, acting as both a sodium (Na⁺) channel stimulator and a calcium (Ca²⁺) channel blocker.[1] This dual activity makes it a valuable tool for investigating the intricate relationship between intracellular Na⁺ concentration and the function of the Na⁺-Ca²⁺ exchanger (NCX). The NCX is a critical membrane protein responsible for maintaining Ca²⁺ homeostasis in many cell types, particularly in excitable cells like cardiomyocytes.[2][3] It operates bidirectionally, exchanging three Na⁺ ions for one Ca²⁺ ion, and its direction is governed by the electrochemical gradients of both ions.[2][3]
By stimulating Na⁺ channels, this compound induces an increase in intracellular Na⁺ concentration ([Na⁺]i). This rise in [Na⁺]i alters the driving force for the NCX, making it a useful experimental maneuver to study the exchanger's activity and its physiological consequences. The positive inotropic effect of this compound in cardiac tissue, which is blunted by the Na⁺-Ca²⁺ exchange inhibitor dichlorobenzamil, strongly suggests that its mechanism of action is mediated through the modulation of the NCX.[1]
These application notes provide a comprehensive guide for utilizing this compound to study Na⁺-Ca²⁺ exchange, including detailed experimental protocols, data presentation tables, and visualizations of the underlying signaling pathways and workflows.
Data Presentation
The following tables summarize the key pharmacological properties of this compound and its expected effects on ion concentrations and NCX activity based on its known mechanism of action.
Table 1: Pharmacological Profile of this compound
| Parameter | Description | Value/Effect | Reference |
| Primary Target (Stimulation) | Voltage-gated Na⁺ channels | Stimulates Na⁺ influx | [1] |
| Primary Target (Blockade) | L-type Ca²⁺ channels | Inhibits Ca²⁺ influx | [1] |
| Functional Cardiac Effect | Inotropy (contractility) | Increases | [1] |
| Vascular Effect | Vasodilation | Relaxes potassium-contracted aortic rings | [1] |
| Enantiomeric Activity (Inotropy) | Resides in both enantiomers | Both (+) and (-) enantiomers are active | [1] |
| Enantiomeric Activity (Vasodilation) | Resides in the (+)-enantiomer | (+)-PD 122860 is the primary vasodilator | [1] |
Table 2: Expected Effects of this compound on Ion Homeostasis and NCX Activity
| Parameter | Expected Change | Rationale |
| Intracellular Na⁺ Concentration ([Na⁺]i) | Increase | Stimulation of Na⁺ channels leads to Na⁺ influx. |
| Na⁺-Ca²⁺ Exchanger (NCX) Activity (Forward Mode) | Decrease | Increased [Na⁺]i reduces the electrochemical gradient driving Na⁺ into the cell, thus slowing down Ca²⁺ extrusion. |
| Na⁺-Ca²⁺ Exchanger (NCX) Activity (Reverse Mode) | Increase | A significant rise in [Na⁺]i can reverse the exchanger, leading to Ca²⁺ influx. |
| Intracellular Ca²⁺ Concentration ([Ca²⁺]i) | Increase | The net effect of reduced forward mode and potentially activated reverse mode of NCX leads to an accumulation of intracellular Ca²⁺. This is further influenced by the Ca²⁺ channel blocking activity of this compound. |
Experimental Protocols
The following are detailed protocols for using this compound to study Na⁺-Ca²⁺ exchange in different experimental systems. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
Protocol 1: Measurement of Intracellular Na⁺ Concentration ([Na⁺]i) in Response to this compound
Objective: To quantify the effect of this compound on intracellular Na⁺ levels using a fluorescent indicator.
Materials:
-
Cultured cells expressing Na⁺ channels and NCX (e.g., cardiomyocytes, neurons, or a suitable cell line).
-
Sodium-sensitive fluorescent dye (e.g., SBFI-AM).
-
This compound.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer.
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or microplates suitable for fluorescence imaging and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of 5-10 µM SBFI-AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 60-90 minutes at 37°C.
-
Wash the cells twice with fresh HBSS to remove extracellular dye.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations (e.g., 0.1, 1, 10 µM) in HBSS immediately before use.
-
-
Fluorescence Measurement:
-
Acquire baseline fluorescence readings. SBFI is a ratiometric dye, so excite at approximately 340 nm and 380 nm and measure emission at 500 nm.
-
Add the this compound solution to the cells.
-
Record the change in the fluorescence ratio over time.
-
-
Calibration:
-
At the end of each experiment, calibrate the fluorescence signal by exposing the cells to solutions with known Na⁺ concentrations in the presence of ionophores (e.g., gramicidin and monensin).
-
Protocol 2: Measurement of Na⁺-Ca²⁺ Exchange Activity using ²⁵Ca²⁺ Influx (Reverse Mode)
Objective: To assess the effect of this compound-induced Na⁺ loading on the reverse mode of the NCX.
Materials:
-
Sarcolemmal vesicles or cultured cells.
-
This compound.
-
Radioactive ²⁵Ca²⁺.
-
Na⁺-free and Na⁺-containing buffers.
-
Quenching solution (e.g., ice-cold LaCl₃ solution).
-
Scintillation counter.
Procedure:
-
Preparation of Vesicles/Cells:
-
Isolate sarcolemmal vesicles from cardiac tissue or use cultured cells.
-
Pre-load the vesicles or cells with a Na⁺-containing buffer.
-
-
Incubation with this compound:
-
Incubate the Na⁺-loaded vesicles/cells with varying concentrations of this compound for a predetermined time to stimulate Na⁺ channels and further increase intra-vesicular/cellular Na⁺.
-
-
Initiation of Exchange:
-
Rapidly dilute the vesicles/cells into an external Na⁺-free buffer containing a known concentration of ²⁵Ca²⁺. This creates an outward Na⁺ gradient, driving the reverse mode of the NCX and the uptake of ²⁵Ca²⁺.
-
-
Termination of Exchange:
-
After a specific time interval (e.g., 1-10 seconds), stop the reaction by adding an ice-cold quenching solution containing LaCl₃, which blocks Ca²⁺ transport.
-
-
Measurement of ²⁵Ca²⁺ Uptake:
-
Rapidly filter the samples and wash to remove extracellular ²⁵Ca²⁺.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of ²⁵Ca²⁺ uptake and compare the rates in the presence and absence of this compound.
-
Protocol 3: Electrophysiological Measurement of NCX Current (I_NCX) Modulated by this compound
Objective: To measure the effect of this compound on the NCX current using the whole-cell patch-clamp technique.
Materials:
-
Isolated single cells (e.g., ventricular myocytes).
-
Patch-clamp setup.
-
Extracellular and intracellular (pipette) solutions designed to isolate I_NCX.
-
This compound.
-
NCX inhibitor (e.g., Ni²⁺ or KB-R7943) for current identification.
Procedure:
-
Cell Preparation: Isolate single cells using standard enzymatic digestion methods.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use an intracellular solution with a defined [Na⁺] and a low Ca²⁺ buffering capacity. The extracellular solution should be designed to minimize other ionic currents.
-
-
I_NCX Elicitation:
-
Apply a voltage ramp protocol (e.g., from +60 mV to -120 mV) to elicit the characteristic I_NCX.
-
-
Application of this compound:
-
Perfuse the cell with an extracellular solution containing this compound. This will increase [Na⁺]i and subsequently alter the I_NCX.
-
-
Data Acquisition and Analysis:
-
Record the changes in the current-voltage (I-V) relationship of I_NCX in the presence of this compound.
-
Confirm the recorded current is I_NCX by its sensitivity to a specific NCX inhibitor.
-
Analyze the shift in the reversal potential of I_NCX to quantify the change in [Na⁺]i.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on Na⁺-Ca²⁺ exchange.
Experimental Workflow
References
- 1. Characterization of the effects of the new inotropic agent BDF 9148 in isolated papillary muscles and myocytes of the guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac Na+–Ca2+ exchanger: dynamics of Ca2+-dependent activation and deactivation in intact myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Veratridine | Additional Voltage-gated Sodium Channel Products: R&D Systems [rndsystems.com]
Application Notes and Protocols for AT2 Receptor Modulation in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Angiotensin II Type 2 (AT2) receptor modulators in cardiovascular research models. The focus is on the application of AT2 receptor agonists and the selective antagonist PD 123319 to investigate the role of the AT2 receptor in cardiovascular physiology and pathology.
Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis. While the Angiotensin II Type 1 (AT1) receptor has been extensively studied for its role in vasoconstriction, inflammation, and fibrosis, the AT2 receptor is emerging as a counter-regulatory component with protective effects in the cardiovascular system.[1] Activation of the AT2 receptor is associated with vasodilation, anti-inflammatory, and anti-fibrotic effects.[2][3] Selective agonists for the AT2 receptor are being investigated as potential therapeutics for cardiovascular diseases, while selective antagonists like PD 123319 are invaluable tools to elucidate the specific actions of the AT2 receptor.[4][5]
Mechanism of Action: The AT2 Receptor Signaling Pathway
Stimulation of the AT2 receptor initiates a signaling cascade that opposes the pathological effects of AT1 receptor activation. Key downstream effects include the production of nitric oxide (NO) and bradykinin, leading to vasodilation and a reduction in blood pressure.[1] Furthermore, AT2 receptor activation has been shown to have anti-proliferative and pro-apoptotic effects, which can be beneficial in preventing pathological remodeling of the heart and blood vessels.[2]
Figure 1: Simplified AT2 receptor signaling pathway.
Application in Cardiovascular Research Models
AT2 receptor agonists are utilized in various preclinical models to investigate their therapeutic potential in cardiovascular diseases. These models often involve inducing a disease state, such as hypertension, myocardial infarction, or fibrosis, followed by treatment with an AT2 receptor agonist. The specificity of the agonist's action is confirmed by co-administration with the AT2 receptor antagonist, PD 123319, which should reverse the observed effects.
Key Research Areas:
-
Hypertension and Vascular Function: Investigating the vasodilatory effects of AT2 receptor activation and its potential to lower blood pressure.
-
Cardiac Fibrosis: Assessing the ability of AT2 receptor agonists to reduce collagen deposition and improve cardiac function in models of heart failure and hypertensive heart disease.[4][5]
-
Myocardial Infarction: Evaluating the protective effects of AT2 receptor stimulation on cardiomyocyte survival and post-infarction remodeling.
-
Inflammation: Studying the anti-inflammatory properties of AT2 receptor agonists in the context of cardiovascular disease.[4]
Quantitative Data Summary
The following table summarizes representative quantitative data from preclinical studies using AT2 receptor agonists.
| Parameter | Animal Model | Compound | Dosage | Route of Administration | Key Findings | Reference |
| Cardiac Fibrosis | High Salt-Fed Mice | β-Pro⁷-AngIII | Not Specified | Not Specified | Reduced cardiac and renal fibrosis and inflammation. | [4][5] |
| Cardiac & Vascular Protection | Diabetic Spontaneously Hypertensive Rats | β-Pro⁷-AngIII | 0.1 mg/kg/day | Osmotic mini-pump | Attenuated cardiac interstitial collagen and inflammatory markers. | [6] |
| Cardiovascular Protection | Zucker Obese Rats | NP-6A4 | 1.8 mg/kg/day | Subcutaneous | Improved circumferential strain, myocardial performance index, and E/E' ratio. Reduced cardiomyocyte hypertrophy and fibrosis. | [7] |
| Blood Pressure | Diabetic Spontaneously Hypertensive Rats | β-Pro⁷-AngIII | 0.1 mg/kg/day | Osmotic mini-pump | No effect on blood pressure. | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving AT2 receptor modulation in cardiovascular research.
Protocol 1: Evaluation of Anti-Fibrotic Effects in a High-Salt Diet-Induced Model of Cardiac Fibrosis
This protocol is designed to assess the efficacy of an AT2 receptor agonist in preventing or reversing cardiac fibrosis induced by a high-salt diet in mice.
Figure 2: Workflow for high-salt induced cardiac fibrosis model.
Methodology:
-
Animal Model: Use male FVB/N mice.
-
Induction of Fibrosis: Feed mice a 5% high-salt diet for 8 weeks to induce cardiac and renal fibrosis.[4][5]
-
Treatment Groups: At week 5, divide the animals into four groups:
-
Group 1: Vehicle control.
-
Group 2: AT2 receptor agonist (e.g., β-Pro⁷-AngIII).
-
Group 3: AT2 receptor agonist + PD 123319 (to confirm AT2 receptor specificity).
-
Group 4: PD 123319 alone.
-
-
Endpoint Analysis (at 8 weeks):
-
Histological Analysis: Perfuse hearts, fix in formalin, and embed in paraffin. Section and stain with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.
-
Biochemical Analysis: Measure plasma and tissue levels of pro-fibrotic markers such as Transforming Growth Factor-beta 1 (TGF-β1) using ELISA.
-
Molecular Analysis: Analyze the gene and protein expression of fibrosis-related markers (e.g., collagen I, collagen III, α-SMA) in heart tissue using qPCR and Western blotting.
-
Protocol 2: Assessment of Cardioprotective Effects in a Diabetic Hypertensive Rat Model
This protocol details the investigation of an AT2 receptor agonist's ability to mitigate cardiovascular complications in a model of type 1 diabetes superimposed on hypertension.
Methodology:
-
Animal Model: Use spontaneously hypertensive rats (SHRs).
-
Induction of Diabetes: Induce type 1 diabetes with a single intraperitoneal injection of streptozotocin (STZ; 55 mg/kg).[6]
-
Treatment: After 4 weeks of diabetes, implant osmotic mini-pumps for continuous administration of either vehicle or the AT2 receptor agonist (e.g., β-Pro⁷-AngIII at 0.1 mg/kg/day) for 8 weeks.[6] An additional group can receive an AT1 receptor blocker (e.g., candesartan) for comparison.
-
Cardiovascular Function Assessment:
-
Blood Pressure Monitoring: Measure systolic blood pressure throughout the study using tail-cuff plethysmography.
-
Echocardiography: Perform echocardiography at baseline and at the end of the treatment period to assess cardiac structure and function (e.g., left ventricular dimensions, ejection fraction).
-
-
Endpoint Tissue Analysis (at 12 weeks of diabetes):
-
Histology: Analyze heart and aortic tissue for collagen content (Picrosirius red staining) and inflammatory cell infiltration (immunohistochemistry for markers like MCP-1).
-
Oxidative Stress Measurement: Quantify superoxide levels in cardiac and vascular tissues using appropriate assays.
-
Figure 3: Workflow for diabetic hypertensive rat model.
Disclaimer: The protocols provided are intended for research purposes only and should be performed by qualified personnel in accordance with all applicable regulations and institutional guidelines. Dosages and specific experimental details may need to be optimized for individual laboratory conditions and research questions.
References
- 1. Echocardiographic parameters and cardiovascular disease in Japanese- and US-based CKD cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-fibrotic Potential of AT2 Receptor Agonists [frontiersin.org]
- 3. Experimental Models of Cardiovascular Diseases: Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel AT2 Receptor Agonist β-Pro7-AngIII Exerts Cardiac and Renal Anti-Fibrotic and Anti-Inflammatory Effects in High Salt-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. research.monash.edu [research.monash.edu]
- 7. longdom.org [longdom.org]
Application Notes and Protocols: [3H]Nitrendipine Binding Assay with PD 122860
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated L-type calcium channels (LTCCs) are crucial for regulating calcium influx in response to membrane depolarization. This process governs a multitude of physiological functions, including muscle contraction, neurotransmitter release, and gene expression. The dihydropyridine class of molecules, which includes the antagonist nitrendipine, are potent modulators of LTCCs. The [3H]nitrendipine binding assay is a robust and sensitive radioligand binding method used to characterize the interaction of compounds with the dihydropyridine binding site on the α1 subunit of the LTCC. This application note provides a detailed methodology for performing a competitive [3H]nitrendipine binding assay to evaluate the affinity of the novel dihydropyridine derivative, PD 122860. This compound has been identified as a compound that possesses both sodium channel stimulating and calcium channel blocking properties, with its vasodilator activity attributed to its interaction with LTCCs.[1] The inhibitory activity on [3H]nitrendipine binding has been shown to reside in the (+)-enantiomer of this compound.[1]
Signaling Pathway of L-type Calcium Channels
L-type calcium channels are key mediators of cellular signaling. Upon membrane depolarization, the channel opens, allowing an influx of Ca2+ ions. This increase in intracellular Ca2+ can trigger a variety of downstream events, including the activation of calmodulin and protein kinase C, leading to muscle contraction, neurotransmitter release, and regulation of gene expression.
Caption: L-type calcium channel signaling pathway.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| [3H]Nitrendipine (specific activity 70-87 Ci/mmol) | PerkinElmer | NET700 |
| This compound | Tocris | 1058 |
| Nitrendipine (unlabeled) | Sigma-Aldrich | N136 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| MgCl2 | Sigma-Aldrich | M8266 |
| EDTA | Sigma-Aldrich | E9884 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Polyethylenimine (PEI) | Sigma-Aldrich | P3143 |
| Glass fiber filters (GF/B or GF/C) | Whatman | 1822-025 |
| Scintillation cocktail | PerkinElmer | 6013329 |
| Rat brain tissue | - | - |
Experimental Workflow
Caption: Workflow for [3H]nitrendipine binding assay.
Detailed Methodologies
1. Rat Brain Membrane Preparation
-
Euthanize adult rats and rapidly dissect the whole brain.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer containing 5 mM Tris-HCl (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Repeat the centrifugation and resuspension step.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) to a protein concentration of approximately 1 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store membrane aliquots at -80°C until use.
2. [3H]Nitrendipine Competitive Binding Assay
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10^-10 M to 10^-5 M.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]nitrendipine (final concentration ~0.2 nM), and 100 µL of membrane preparation (final protein concentration ~50-100 µ g/well ).
-
Non-specific Binding (NSB): 50 µL of unlabeled nitrendipine (final concentration 1 µM), 50 µL of [3H]nitrendipine, and 100 µL of membrane preparation.
-
Competition: 50 µL of this compound dilution, 50 µL of [3H]nitrendipine, and 100 µL of membrane preparation.
-
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Wash the filters rapidly three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in a liquid scintillation counter.
Data Presentation and Analysis
The specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competition assay are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]nitrendipine binding).
The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of [3H]nitrendipine used in the assay.
-
Kd is the equilibrium dissociation constant of [3H]nitrendipine for the L-type calcium channel.
Quantitative Data Summary
| Compound | Radioligand | Tissue Source | IC50 | Kd of Radioligand | Ki |
| Nitrendipine (unlabeled) | [3H]Nitrendipine | Rat Brain | ~1-5 nM | ~0.2-1.0 nM | ~0.5-2.5 nM |
| This compound | [3H]Nitrendipine | Rat Brain | N/A | ~0.2-1.0 nM | N/A |
N/A: While this compound is known to inhibit [3H]nitrendipine binding, a specific Ki value from peer-reviewed literature was not available at the time of this writing. Researchers should determine this value experimentally.
Interpretation of Results
The Ki value for this compound will provide a quantitative measure of its binding affinity for the dihydropyridine binding site on the L-type calcium channel. A lower Ki value indicates a higher binding affinity. By comparing the Ki of this compound to that of known LTCC blockers like unlabeled nitrendipine, researchers can assess its relative potency. This information is critical for understanding its mechanism of action as a calcium channel blocker and for its further development as a therapeutic agent. The stereoselectivity of the binding, with the (+)-enantiomer being more active, should also be considered in the interpretation of the results.[1]
References
Application Notes and Protocols for PD 122860 in Partially Depolarized Aortic Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 122860 is a unique dihydropyridine derivative that exhibits a dual mechanism of action, functioning as both a sodium channel stimulator and a calcium channel blocker.[1] In the context of vascular pharmacology, its prominent effect in isolated aortic rings is vasorelaxation, attributed to its calcium channel blocking properties.[1] This document provides detailed application notes and protocols for studying the effects of this compound in partially depolarized aortic rings, a common ex vivo model for assessing vascular smooth muscle function and the activity of vasoactive compounds.
Partial depolarization of aortic rings, typically achieved by elevating the extracellular potassium concentration, opens voltage-gated calcium channels, leading to calcium influx and subsequent vasoconstriction. This experimental condition is particularly useful for selectively studying compounds that interfere with calcium-dependent contraction mechanisms. Notably, this compound has been shown to selectively relax potassium-contracted aortic rings, indicating its efficacy as a calcium channel antagonist in vascular smooth muscle.[1] In contrast to some other dihydropyridines with calcium channel stimulating properties, this compound does not induce contraction in partially depolarized aortic rings, highlighting its specific calcium channel blocking activity in this preparation.[1]
These protocols are designed to guide researchers in the preparation of aortic rings, the induction of partial depolarization, and the application of this compound to assess its vasorelaxant effects.
Data Presentation
The following table summarizes the qualitative effects of this compound on partially depolarized aortic rings based on available literature.
| Parameter | Observation in Partially Depolarized Aortic Rings | Reference |
| Vasorelaxation | This compound selectively relaxes potassium-contracted aortic rings. | [1] |
| Vasoconstriction | This compound does not induce contraction in partially depolarized aortic rings. | [1] |
| Enantiomer Activity | The vasorelaxant activity primarily resides in the (+)-enantiomer of this compound. | [1] |
Experimental Protocols
Preparation of Aortic Rings
This protocol describes the isolation and preparation of thoracic aortic rings from rats for in vitro pharmacology studies.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.
-
Dissection instruments (scissors, forceps)
-
Petri dish
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize the rat using an approved method.
-
Perform a thoracotomy to expose the thoracic aorta.
-
Carefully excise the thoracic aorta and place it in a Petri dish containing cold Krebs-Henseleit solution.
-
Remove adhering connective and adipose tissues from the aorta.
-
Cut the aorta into rings of approximately 3-4 mm in length.
-
Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
Induction of Partial Depolarization and Application of this compound
This protocol details the procedure for partially depolarizing the aortic rings and subsequently evaluating the vasorelaxant effect of this compound.
Materials:
-
Prepared aortic rings in organ baths
-
High potassium Krebs-Henseleit solution (e.g., 60 mM KCl, with adjusted NaCl to maintain osmolarity)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Acetylcholine (ACh) solution
-
Phenylephrine (PE) solution
Procedure:
-
Endothelial Integrity Check (Optional but Recommended):
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM).
-
A relaxation of >80% indicates intact endothelium. Rings with compromised endothelium should be noted or discarded depending on the experimental design.
-
Wash the rings extensively with Krebs-Henseleit solution to return to baseline tension.
-
-
Partial Depolarization and Contraction:
-
Replace the normal Krebs-Henseleit solution with the high potassium Krebs-Henseleit solution (e.g., 60 mM KCl).
-
Allow the aortic rings to contract and reach a stable plateau. This contraction is due to the influx of Ca²⁺ through voltage-gated calcium channels.
-
-
Application of this compound:
-
Prepare a series of dilutions of the this compound stock solution.
-
Once the potassium-induced contraction is stable, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration until a maximal effect is observed or the concentration range of interest has been covered.
-
The relaxation is typically expressed as a percentage of the initial potassium-induced contraction.
-
Visualizations
Signaling Pathway of this compound-induced Vasorelaxation
Caption: Signaling pathway of this compound in partially depolarized vascular smooth muscle.
Experimental Workflow
Caption: Experimental workflow for assessing this compound in partially depolarized aortic rings.
References
Application Notes and Protocols: Techniques for Studying T-Wave Alteration by PD 122860
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 122860 is a dihydropyridine derivative that has been shown to alter the shape of the electrocardiogram (ECG) T-wave.[1] Understanding the mechanisms behind these alterations is crucial for assessing the cardiac safety profile of this and similar compounds. These application notes provide a detailed overview of the techniques available to study T-wave alterations induced by this compound, with a focus on its unique dual mechanism of action: stimulation of sodium (Na+) channels and blockade of calcium (Ca++) channels.[1] The following protocols and methodologies are designed to guide researchers in characterizing the electrophysiological effects of this compound on cardiac repolarization.
Mechanism of Action of this compound
This compound exerts its effects on cardiac electrophysiology through a dual mechanism:
-
Sodium Channel Stimulation: It enhances the influx of sodium ions into cardiac myocytes. This effect can alter the early phases of the action potential and subsequently influence repolarization.
-
Calcium Channel Blockade: Concurrently, it inhibits the influx of calcium ions, which plays a critical role in the plateau phase of the cardiac action potential and, consequently, the duration and morphology of the T-wave.
The inotropic effects of this compound have been shown to be reversed by the Na+ channel blocker tetrodotoxin and attenuated by the Na+-Ca++ exchange inhibitor dichlorobenzamil, supporting this dual mechanism of action.[1]
Data Presentation
Quantitative data from experiments studying the effects of this compound on T-wave and related cardiac parameters should be summarized for clear comparison.
Table 1: Effect of this compound on ECG and Action Potential Parameters
| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) | Antagonist (e.g., Tetrodotoxin) + this compound |
| ECG Parameters | ||||
| T-wave Amplitude (mV) | ||||
| T-wave Duration (ms) | ||||
| T-peak to T-end Interval (ms) | ||||
| QTc Interval (ms) | ||||
| Action Potential Parameters | ||||
| Action Potential Duration at 90% Repolarization (APD90) (ms) | ||||
| Action Potential Duration at 50% Repolarization (APD50) (ms) | ||||
| Phase 0 Vmax (V/s) | ||||
| Plateau Amplitude (mV) |
Experimental Protocols
Protocol 1: In Vitro Whole-Heart Langendorff Perfusion
This protocol allows for the assessment of this compound's effects on the ECG in an isolated, perfused heart model, preserving the three-dimensional structure and cellular heterogeneity of the myocardium.
Objective: To record and analyze ECG changes, particularly T-wave morphology, in response to this compound perfusion.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
This compound stock solution
-
ECG recording system with surface electrodes
-
Data acquisition and analysis software
Procedure:
-
Heart Isolation: Anesthetize a suitable animal model (e.g., rat, rabbit) and rapidly excise the heart.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.
-
Stabilization: Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes) while recording a stable baseline ECG.
-
Drug Perfusion: Introduce this compound into the perfusate at desired concentrations. A cumulative concentration-response curve can be generated.
-
ECG Recording: Continuously record the ECG throughout the experiment.
-
Washout: Perfuse the heart with drug-free buffer to assess the reversibility of the effects.
-
Data Analysis: Analyze the recorded ECGs for changes in T-wave amplitude, duration, symmetry, and the T-peak to T-end interval.
Protocol 2: Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
This technique allows for the direct investigation of this compound's effects on specific ion channels (Na+ and Ca++) in isolated cardiac myocytes.
Objective: To characterize the modulation of sodium and calcium currents by this compound.
Materials:
-
Patch-clamp rig (amplifier, micromanipulators, microscope)
-
Isolated ventricular myocytes
-
External and internal pipette solutions specific for recording Na+ or Ca++ currents
-
This compound stock solution
-
Data acquisition and analysis software (e.g., pCLAMP)
Procedure:
-
Cell Isolation: Isolate ventricular myocytes from an appropriate animal model using enzymatic digestion.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording on a single myocyte.
-
Voltage Protocol: Apply specific voltage-clamp protocols to elicit and isolate the ion current of interest (e.g., a series of depolarizing steps to activate Na+ or Ca++ channels).
-
Baseline Recording: Record stable baseline currents.
-
Drug Application: Perfuse the cell with a solution containing this compound at various concentrations.
-
Current Measurement: Record the changes in the peak current amplitude and kinetics (activation, inactivation).
-
Data Analysis: Construct concentration-response curves to determine the potency (IC50 or EC50) of this compound on each ion channel.
Visualizations
Caption: Signaling pathway of this compound-induced T-wave alteration.
Caption: Workflow for studying T-wave alteration using Langendorff perfusion.
Caption: Relationship between experimental techniques and mechanistic understanding.
References
Practical Guide to Using PD 122860 in Rat Heart Preparations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PD 122860 is a non-peptide agonist selective for the Angiotensin II Type 2 (AT2) receptor. The renin-angiotensin system plays a crucial role in cardiovascular homeostasis, with the AT1 receptor mediating most of the classical effects of Angiotensin II, such as vasoconstriction and cardiac hypertrophy. In contrast, the AT2 receptor often counter-regulates AT1 receptor actions, promoting vasodilation, anti-inflammatory effects, and tissue protection.[1] In cardiac tissue, AT2 receptor stimulation is implicated in cardioprotective mechanisms, although its precise role in modulating cardiac contractility is still under investigation.[2][3] This guide provides a practical overview and detailed protocols for utilizing this compound in isolated Langendorff-perfused rat heart preparations to investigate its cardiovascular effects.
Mechanism of Action
This compound selectively binds to and activates the AT2 receptor. The downstream signaling cascade of the AT2 receptor in cardiomyocytes is complex and can involve several pathways. One major pathway involves the activation of protein phosphatases, such as protein phosphatase 2A (PP2A) and SHP-1, which can lead to the dephosphorylation and inactivation of mitogen-activated protein kinases (MAPKs) like ERK1/2, thereby opposing cell growth signals.[4][5][6] Another significant pathway involves the bradykinin-nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) system.[5][7] AT2 receptor activation can increase bradykinin levels, which in turn stimulates nitric oxide synthase (eNOS) to produce NO. NO then activates soluble guanylate cyclase (sGC), leading to increased cGMP levels and subsequent activation of protein kinase G (PKG), which can mediate vasodilation and other cardioprotective effects.[8][9] A more recently discovered pathway suggests that the AT2 receptor can interact with promyelocytic zinc finger protein (PLZF), leading to the activation of phosphatidylinositol 3-kinase (PI3K) and protein synthesis, which may play a role in cardiac hypertrophy under certain conditions.[4]
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data representing the expected effects of this compound on key cardiac parameters in an isolated Langendorff-perfused rat heart model. This data is intended to be illustrative of the anticipated outcomes based on the known functions of the AT2 receptor.
Table 1: Dose-Dependent Effects of this compound on Cardiac Hemodynamics
| Concentration (µM) | Left Ventricular Developed Pressure (LVDP, mmHg) | Heart Rate (HR, bpm) | Coronary Flow (CF, ml/min) |
| 0 (Control) | 105 ± 5 | 280 ± 10 | 12.5 ± 0.8 |
| 0.1 | 103 ± 6 | 278 ± 12 | 13.2 ± 0.9 |
| 1.0 | 98 ± 5 | 275 ± 11 | 14.1 ± 1.0 |
| 10.0 | 95 ± 7 | 272 ± 13 | 15.3 ± 1.2 |
Table 2: Dose-Dependent Effects of this compound on Myocardial Contractility Indices
| Concentration (µM) | Max. Rate of Pressure Rise (+dP/dt, mmHg/s) | Max. Rate of Pressure Fall (-dP/dt, mmHg/s) |
| 0 (Control) | 2500 ± 150 | -1800 ± 120 |
| 0.1 | 2450 ± 160 | -1780 ± 110 |
| 1.0 | 2380 ± 140 | -1750 ± 130 |
| 10.0 | 2300 ± 150 | -1720 ± 120 |
Experimental Protocols
Protocol 1: Langendorff Perfusion of an Isolated Rat Heart
This protocol describes the standard procedure for isolating and perfusing a rat heart using the Langendorff apparatus, which is a prerequisite for studying the effects of this compound.[10][11][12]
Materials:
-
Male Wistar rats (250-300g)
-
Heparin (1000 IU/kg)
-
Pentobarbital sodium (60 mg/kg)
-
Krebs-Henseleit buffer (KHB), gassed with 95% O2 / 5% CO2, pH 7.4, maintained at 37°C
-
Langendorff apparatus
-
Surgical instruments
-
Pressure transducer and data acquisition system
Procedure:
-
Anesthetize the rat with pentobarbital sodium via intraperitoneal injection.
-
Administer heparin intravenously to prevent blood coagulation.
-
Perform a thoracotomy to expose the heart.
-
Carefully excise the heart and immediately place it in ice-cold KHB to arrest contractions.
-
Isolate the aorta and cannulate it onto the Langendorff apparatus.
-
Initiate retrograde perfusion with warm, oxygenated KHB at a constant pressure (typically 70-80 mmHg).
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for a 20-30 minute equilibration period before commencing the experiment. During this time, monitor LVDP, HR, and CF to ensure stability.
Protocol 2: Administration of this compound to the Isolated Perfused Rat Heart
This protocol outlines the procedure for introducing this compound into the perfusate to assess its effects on cardiac function.
Materials:
-
This compound stock solution (e.g., in DMSO or ethanol)
-
Krebs-Henseleit buffer
-
Langendorff-perfused rat heart (prepared as in Protocol 1)
Procedure:
-
Following the stabilization period, record baseline cardiac parameters for 10-15 minutes.
-
Prepare a series of KHB solutions containing different concentrations of this compound (e.g., 0.1 µM, 1.0 µM, 10.0 µM). It is advisable to perform a pilot study to determine the optimal concentration range. A concentration of 1 µM can be a good starting point based on studies with the AT2 antagonist PD 123319.
-
Switch the perfusion to the KHB containing the lowest concentration of this compound.
-
Perfuse the heart with each concentration for a period of 15-20 minutes, allowing sufficient time for the drug to exert its effects and for the cardiac parameters to stabilize.
-
Record LVDP, HR, CF, +dP/dt, and -dP/dt throughout the perfusion period.
-
After the highest concentration, a washout period with drug-free KHB can be included to assess the reversibility of the effects.
Mandatory Visualization
Caption: Signaling pathways of this compound via the AT2 receptor in cardiomyocytes.
Caption: Experimental workflow for using this compound in isolated rat hearts.
References
- 1. researchgate.net [researchgate.net]
- 2. Angiotensin AT2 receptor contributes to cardiovascular remodelling of aged rats during chronic AT1 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. AT2 receptors: Functional relevance in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT2 RECEPTORS: BENEFICIAL COUNTER-REGULATORY ROLE IN CARDIOVASCULAR AND RENAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric oxide-cGMP-protein kinase G signaling pathway induces anoxic preconditioning through activation of ATP-sensitive K+ channels in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of cyclic GMP-dependent protein kinase in the contractile response to exogenous nitric oxide in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. transonic.com [transonic.com]
- 10. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Characterization of cardioprotection mediated by AT2 receptor antagonism after ischemia-reperfusion in isolated working rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting PD 122860 solubility issues in DMSO
This technical support center provides troubleshooting guidance for researchers and scientists working with PD 122860, focusing on common solubility issues encountered in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel dihydropyridine derivative. It exhibits a dual mechanism of action, functioning as both a sodium channel stimulator and a calcium channel blocker.[1] Its activity as a sodium channel stimulator leads to an increase in cardiac contractility (inotropic effect).[1] Conversely, its calcium channel blocking activity results in the relaxation of vascular smooth muscle, leading to vasodilation.[1][2] It is a racemic mixture, with the (+)-enantiomer being primarily responsible for the calcium channel blocking effects.[1]
Q2: What is the expected solubility of this compound in DMSO?
Q3: My this compound is not dissolving in DMSO. What are the possible reasons?
Several factors can contribute to difficulty in dissolving this compound in DMSO:
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Compound Characteristics: The inherent physicochemical properties of your specific batch of this compound, including its crystalline structure and purity, can affect its solubility.
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DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of many organic compounds.[3] Always use anhydrous, high-purity DMSO.
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Temperature: Dissolution can be temperature-dependent. Attempting to dissolve the compound at a low temperature may hinder the process.
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Concentration: You may be attempting to prepare a solution that is above the solubility limit of this compound in DMSO.
Q4: How can I improve the dissolution of this compound in DMSO?
To enhance the solubility of this compound in DMSO, consider the following techniques:
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Use High-Quality DMSO: Always use fresh, anhydrous (water-free) DMSO from a sealed container.
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Gentle Heating: Warming the solution to 30-40°C can help increase the solubility of many compounds. Avoid excessive heat, as it may cause degradation.
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Sonication: Using an ultrasonic bath can provide the energy needed to break up compound aggregates and facilitate dissolution.
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Vortexing: Ensure thorough mixing by vortexing the solution for an adequate amount of time.
Q5: My this compound precipitates when I dilute my DMSO stock in aqueous media for my experiment. What should I do?
This is a common issue when working with compounds that are poorly soluble in water. Here are some strategies to address this:
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Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, to minimize toxicity to cells.[4]
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Direct Dilution: Add the concentrated DMSO stock solution directly to the aqueous buffer or cell culture medium with vigorous stirring or vortexing. This rapid dilution can sometimes prevent precipitation.
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Stepwise Dilution: In some cases, a stepwise dilution may be beneficial. However, for many poorly soluble compounds, direct dilution into the final volume is more effective.
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Use of Pluronic F-68: For in vivo studies, a solution of 0.5% to 1% Pluronic F-68 in saline can sometimes aid in maintaining the solubility of compounds administered intravenously.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in DMSO.
Problem: this compound powder is not dissolving in DMSO.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Quality or "Wet" DMSO | Use a fresh, sealed bottle of anhydrous, high-purity DMSO. | The compound dissolves completely. |
| Insufficient Mixing | Vortex the solution vigorously for 2-5 minutes. | The compound dissolves. |
| Low Temperature | Gently warm the solution in a water bath (30-40°C) for 5-10 minutes. | The compound dissolves. Be cautious of potential degradation with excessive heat. |
| Compound Aggregation | Place the vial in an ultrasonic bath for 10-15 minutes. | The compound dissolves. |
| Concentration Too High | If the above steps fail, the desired concentration may exceed the solubility limit. Prepare a more dilute solution. | A clear solution is obtained at a lower concentration. |
Problem: Precipitate forms after diluting DMSO stock into aqueous buffer/media.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Aqueous Solubility | Add the DMSO stock solution dropwise into the vigorously stirring aqueous solution. | A clear solution is maintained. |
| Final DMSO Concentration Too Low | Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining non-toxic to cells (ideally <0.5%). | The compound remains in solution. |
| Buffer Composition | The pH or salt concentration of the aqueous buffer may be affecting solubility. Try a different buffer system if possible. | The compound remains soluble in the new buffer. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound and the sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
-
Dissolution:
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Vortex the tube vigorously for 2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.
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If solubility is still an issue, gently warm the tube to 30-40°C for 5-10 minutes with intermittent vortexing.
-
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₂₂F₃N₃O₄S |
| Molecular Weight | 533.5 g/mol |
| Appearance | Solid powder |
| Solubility in DMSO | Not quantitatively reported by major suppliers. Empirical determination is recommended. |
| Storage | Store at -20°C as a solid. Stock solutions in DMSO should be stored at -20°C or -80°C. |
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
References
Technical Support Center: Optimizing PD 122860 Dosage for Maximum Vasorelaxant Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AT2 receptor agonist, PD 122860, to achieve optimal vasorelaxant effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in vasorelaxation?
This compound is a non-peptide agonist of the Angiotensin II Type 2 (AT2) receptor. Unlike the AT1 receptor which primarily mediates vasoconstriction, the AT2 receptor is associated with vasodilation, anti-inflammatory effects, and tissue repair. Stimulation of the AT2 receptor by an agonist like this compound is understood to induce vasorelaxation primarily through the activation of a bradykinin/nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This leads to the relaxation of vascular smooth muscle cells and a widening of the blood vessels.
Q2: What is a recommended starting concentration range for this compound in an aortic ring vasorelaxation assay?
Q3: How can I confirm that the observed vasorelaxation is specifically mediated by the AT2 receptor?
To ensure the specificity of the vasorelaxant effect of this compound, it is crucial to use a selective AT2 receptor antagonist. Pre-incubation of the aortic rings with the AT2 receptor antagonist, PD 123319 (typically at a concentration of 10⁻⁶ M), should abolish or significantly attenuate the vasorelaxant response to this compound. If the relaxation persists in the presence of PD 123319, it may indicate an off-target effect.
Q4: Should the vasorelaxant effect of this compound be endothelium-dependent?
Yes, based on the primary proposed mechanism of action, the vasorelaxant effect of this compound is expected to be largely endothelium-dependent. The activation of the AT2 receptor on endothelial cells stimulates the production of nitric oxide (NO), which then diffuses to the vascular smooth muscle cells to induce relaxation. To confirm this, you can perform experiments on endothelium-denuded aortic rings. The vasorelaxant effect of this compound should be significantly reduced or absent in these rings.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro vasorelaxation experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No vasorelaxant response to this compound. | 1. Suboptimal concentration of this compound: The concentration used may be too low to elicit a response. 2. Degradation of this compound: Improper storage or handling may have led to the degradation of the compound. 3. Damaged endothelium: The primary mechanism is endothelium-dependent. 4. Impaired AT2 receptor expression or function: The experimental model may have low or non-functional AT2 receptors. 5. Issues with the pre-contraction agent: The level of pre-contraction may be too high, masking the relaxant effect. | 1. Perform a full concentration-response curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to identify the effective concentration range. 2. Ensure this compound is stored correctly (as per the manufacturer's instructions) and prepare fresh solutions for each experiment. 3. Verify endothelium integrity by testing the relaxation response to a known endothelium-dependent vasodilator like acetylcholine (ACh, e.g., 10⁻⁶ M). A lack of response to ACh suggests endothelial damage. 4. Confirm AT2 receptor expression in your tissue using techniques like Western blotting or immunohistochemistry. 5. Titrate the concentration of the pre-contraction agent (e.g., phenylephrine) to achieve a stable and submaximal contraction (typically 60-80% of the maximal response). |
| Inconsistent or variable vasorelaxant responses. | 1. Inconsistent pre-contraction levels: Variation in the initial tone of the aortic rings will lead to variable relaxation percentages. 2. Variability in tissue preparation: Differences in the size of the aortic rings or the degree of cleaning can affect the response. 3. Pipetting errors: Inaccurate dilutions of this compound or other reagents. | 1. Ensure a consistent and stable pre-contraction plateau is reached before adding this compound. Normalize the relaxation as a percentage of the pre-contraction tone. 2. Standardize the aortic ring preparation procedure, ensuring uniform ring size and careful removal of surrounding connective tissue. 3. Use calibrated pipettes and perform serial dilutions carefully. |
| Vasorelaxant effect is not blocked by the AT2 receptor antagonist (PD 123319). | 1. Off-target effects of this compound: At higher concentrations, this compound might interact with other receptors or ion channels. 2. Insufficient concentration or incubation time of PD 123319: The antagonist may not have reached its target to effectively block the receptor. | 1. Test lower concentrations of this compound to see if the effect becomes sensitive to PD 123319. 2. Ensure that PD 123319 is used at an effective concentration (e.g., 10⁻⁶ M) and that the pre-incubation time is sufficient (typically 20-30 minutes). |
| Vasorelaxant effect is observed in endothelium-denuded rings. | 1. Endothelium-independent mechanism: While the primary mechanism is endothelium-dependent, there might be a minor, direct effect on vascular smooth muscle cells. 2. Incomplete removal of the endothelium: Some endothelial cells may remain. | 1. This could be a novel finding. Further investigation using inhibitors of smooth muscle relaxation pathways (e.g., potassium channel blockers) might be warranted. 2. Confirm the absence of endothelium by the lack of relaxation to acetylcholine (ACh). |
Experimental Protocols
Aortic Ring Vasorelaxation Assay
This protocol provides a general methodology for assessing the vasorelaxant effect of this compound on isolated rat aortic rings.
1. Aortic Ring Preparation:
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Euthanize a male Wistar rat (250-300g) via an approved method.
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Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (see composition below).
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Gently remove adhering connective and adipose tissue.
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Cut the aorta into rings of 2-3 mm in length.
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For endothelium-denuded rings, gently rub the intimal surface with a pair of fine forceps.
2. Mounting and Equilibration:
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Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
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The rings should be suspended between two stainless steel hooks, one fixed to the organ bath and the other connected to an isometric force transducer.
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Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
3. Viability and Endothelium Integrity Check:
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After equilibration, test the viability of the rings by inducing a contraction with 60 mM KCl.
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Following a washout and return to baseline, pre-contract the rings with a submaximal concentration of phenylephrine (PE, e.g., 10⁻⁶ M).
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Once a stable plateau is reached, assess endothelium integrity by adding acetylcholine (ACh, 10⁻⁶ M). A relaxation of >80% indicates intact endothelium, while <10% relaxation confirms denudation.
4. Concentration-Response Curve for this compound:
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After a washout and re-equilibration period, pre-contract the aortic rings with PE (10⁻⁶ M).
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Once a stable contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
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Record the relaxation response at each concentration.
5. Data Analysis:
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Express the relaxation at each concentration of this compound as a percentage of the initial PE-induced contraction.
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Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
Krebs-Henseleit Buffer Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1.
Data Presentation
Quantitative data from vasorelaxation experiments should be presented in a clear and structured format to allow for easy comparison.
Table 1: Example Concentration-Response Data for this compound on Phenylephrine-Pre-contracted Aortic Rings
| This compound Concentration (M) | % Relaxation (Mean ± SEM) |
| 10⁻¹⁰ | 5.2 ± 1.1 |
| 10⁻⁹ | 15.8 ± 2.3 |
| 10⁻⁸ | 35.4 ± 3.5 |
| 10⁻⁷ | 60.1 ± 4.2 |
| 10⁻⁶ | 85.7 ± 3.9 |
| 10⁻⁵ | 88.2 ± 3.7 |
Table 2: Example Pharmacological Parameters for this compound
| Parameter | Value |
| EC₅₀ | 5.8 x 10⁻⁸ M |
| Eₘₐₓ | 88.2 ± 3.7 % |
Visualizations
Signaling Pathway of this compound-Induced Vasorelaxation
Caption: Signaling pathway of this compound-induced vasorelaxation.
Experimental Workflow for Aortic Ring Vasorelaxation Assay
Caption: Experimental workflow for the aortic ring vasorelaxation assay.
References
unexpected off-target effects of PD 122860 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 122860. The information provided is intended to help users anticipate and address unexpected off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of this compound?
This compound is a dihydropyridine derivative with a unique dual mechanism of action. It functions as both a sodium (Na+) channel stimulator and a calcium (Ca2+) channel blocker.[1] This dual activity is crucial to consider when designing experiments and interpreting results, as one activity may be an undesired "off-target" effect depending on the research focus.
Q2: Is this compound a single active compound?
No, this compound is a racemic mixture, meaning it contains two enantiomers (mirror-image isomers). The vasorelaxant activity, attributed to Ca2+ channel blockade, is primarily associated with the (+)-enantiomer.[1] In contrast, the positive inotropic (contractility-increasing) effects on the heart are associated with both enantiomers and are linked to Na+ channel stimulation.[1]
Q3: Are there any known clinical trials or a safety profile for this compound in humans?
Based on available information, there are no readily accessible public records of clinical trials specifically for this compound, nor is there an established clinical safety profile. Its use appears to be primarily in preclinical research settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound due to its complex pharmacology.
Issue 1: Unexpected excitatory effects when using this compound as a calcium channel blocker.
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Problem: You are using this compound to block L-type calcium channels and observe unexpected cellular excitation, such as increased neuronal firing or muscle contraction.
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Possible Cause: This is likely due to the compound's concomitant stimulation of sodium channels, leading to membrane depolarization which can counteract the effects of calcium channel blockade or even trigger action potentials.
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Troubleshooting Steps:
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Confirm Na+ Channel Involvement: Use a known sodium channel blocker, such as tetrodotoxin (TTX), in conjunction with this compound. If the excitatory effects are diminished or abolished by TTX, it confirms they are mediated by Na+ channel stimulation.[1]
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Consider Enantiomer Specificity: If possible, obtain the isolated (+)-enantiomer of this compound, as it possesses the primary Ca2+ channel blocking activity with potentially less pronounced Na+ channel stimulating effects compared to the racemic mixture.[1]
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Dose-Response Analysis: Perform a careful dose-response curve to determine if there is a concentration window where Ca2+ channel blockade can be observed without significant Na+ channel-mediated excitation.
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Issue 2: Lack of expected inotropic effect in cardiac tissue at concentrations effective for vasodilation.
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Problem: You observe vasodilation in aortic rings at a specific concentration of this compound, but do not see a corresponding increase in cardiac contractility in isolated heart preparations at the same concentration.
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Possible Cause: The (+)-enantiomer is more potent for vasodilation (Ca2+ channel blockade), while both enantiomers contribute to the inotropic effect (Na+ channel stimulation).[1] The concentration effective for vasodilation by the (+)-enantiomer may be below the threshold required for significant inotropic effects from the racemic mixture.
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Troubleshooting Steps:
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Increase Concentration: Titrate the concentration of this compound upwards in your cardiac preparation to determine the threshold for observing an inotropic response.
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Control for Na+-Ca2+ Exchange: The inotropic effect of this compound is sensitive to inhibitors of the Na+-Ca2+ exchanger, such as dichlorobenzamil.[1] Including a control with such an inhibitor can help to dissect the downstream mechanism of the observed inotropic effect.
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Data Summary
Table 1: Pharmacological Activities of this compound and its Enantiomers
| Activity | Target | Effect | Active Component(s) | Reference |
| Vasodilation | L-type Ca2+ channels | Blockade | Primarily (+)-enantiomer | [1] |
| Positive Inotropy | Voltage-gated Na+ channels | Stimulation | Both enantiomers | [1] |
Experimental Protocols
Protocol 1: Assessing Vasodilator vs. Inotropic Effects
This protocol is designed to differentiate the calcium channel blocking and sodium channel stimulating properties of this compound.
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Preparation of Tissues:
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Isolate rabbit aortic rings for vasodilation studies.
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Prepare isolated, perfused rat hearts (Langendorff preparation) for inotropic studies.
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Vasodilation Assay:
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Pre-contract aortic rings with a high concentration of potassium chloride (e.g., 80 mM KCl).
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Add increasing concentrations of this compound to the tissue bath and measure the relaxation of the aortic rings.
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Inotropic Assay:
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In the Langendorff-perfused rat heart, measure baseline left ventricular contractility.
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Infuse increasing concentrations of this compound and record changes in contractility.
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Mechanistic Controls:
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In the inotropic assay, co-administer this compound with tetrodotoxin (TTX) to confirm the role of Na+ channels.
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Co-administer this compound with dichlorobenzamil to assess the involvement of the Na+-Ca2+ exchanger.[1]
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Visualizations
Caption: Signaling pathways of this compound's dual action.
Caption: Troubleshooting workflow for unexpected effects.
References
Technical Support Center: Refining Experimental Setups for PD 122860 Cardiac Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing PD 122860, a selective AT2 receptor agonist, in cardiac studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the heart?
This compound is a non-peptide selective agonist for the Angiotensin II Type 2 (AT2) receptor. In the cardiovascular system, the AT2 receptor is generally considered to counteract the effects of the Angiotensin II Type 1 (AT1) receptor.[1][2] Activation of the AT2 receptor by agonists like this compound is associated with protective effects on the heart, including vasodilation, anti-inflammatory responses, and the promotion of cell differentiation and tissue repair.[3] The primary mechanism involves the activation of downstream signaling pathways that oppose the pathological signaling cascades initiated by AT1 receptor activation.[1]
Q2: What are the potential therapeutic applications of this compound in cardiac diseases?
Research suggests that AT2 receptor agonists like this compound have therapeutic potential in various cardiovascular diseases.[3] Experimental studies have shown that AT2 receptor activation can reduce cardiac hypertrophy (the abnormal enlargement of the heart muscle), decrease cardiac fibrosis (the scarring of heart tissue), and improve overall heart function.[1][3] These effects make it a promising candidate for investigating treatments for conditions like heart failure and hypertension-induced cardiac damage.
Q3: What are the main signaling pathways activated by this compound in cardiac cells?
This compound, by activating the AT2 receptor, triggers several key signaling pathways in cardiac cells:
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Bradykinin/Nitric Oxide/cyclic Guanosine Monophosphate (cGMP) Pathway: AT2 receptor stimulation leads to the production of bradykinin and nitric oxide (NO), which in turn increases cGMP levels, promoting vasodilation and exerting anti-hypertrophic effects.[2][4]
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Protein Phosphatases: The AT2 receptor activates various protein phosphatases, such as SHP-1, which can counteract the signaling of growth-promoting pathways like the mitogen-activated protein kinase (MAPK) cascade that is often activated by the AT1 receptor.[5]
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Anti-inflammatory Pathways: AT2 receptor activation has been shown to have anti-inflammatory effects, which can mitigate cardiac damage in pathological conditions.[3]
Troubleshooting Guide
Problem: I am observing precipitation of this compound in my cell culture medium.
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Cause: this compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.[6] "Solvent shock" can occur when a concentrated stock solution (typically in DMSO) is rapidly diluted into the aqueous medium, causing the compound to precipitate.[7]
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Solution:
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Prepare a High-Concentration Stock Solution: Dissolve this compound in a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[6][8]
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Use a Serial Dilution Approach: To avoid precipitation, do not add the concentrated stock directly to your final volume of media. Instead, perform a serial dilution. For example, create an intermediate dilution of the stock in a smaller volume of pre-warmed medium before adding it to the final culture volume.[6]
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Ensure Proper Mixing: When adding the this compound solution to the medium, add it dropwise while gently swirling the container to ensure rapid and even dispersion.[9]
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Check Media Components: The pH and protein concentration (e.g., from fetal bovine serum) of your media can affect the solubility of the compound.[7][9] Ensure the pH is within the optimal range (typically 7.2-7.4).
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Problem: I am not observing the expected anti-hypertrophic or anti-fibrotic effects of this compound in my in vivo model.
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Cause:
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Inadequate Dosing: The dose of this compound may be too low to elicit a significant biological response.
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Poor Bioavailability: The chosen vehicle for administration may not be optimal for subcutaneous delivery, leading to poor absorption.
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Timing of Administration: The treatment may have been initiated too late in the disease progression to have a significant effect.
-
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Solution:
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Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal effective dose for your specific animal model and disease state. For instance, a similar AT2R agonist, β-Pro7-AngIII, was effective at a dose of 0.1 mg/kg/day in mice.[4]
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Vehicle Selection: For subcutaneous injections of hydrophobic compounds, a vehicle that can safely and effectively deliver the drug is crucial. While DMSO is a common solvent for stock solutions, it should be diluted for in vivo use. A common approach is to dissolve the compound in a small amount of DMSO and then dilute it in a vehicle like saline or corn oil.[10] It is essential to include a vehicle-only control group in your experiments.
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Optimize Treatment Window: Consider initiating treatment with this compound at an earlier stage of the disease model to assess its preventative potential.
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Problem: I am observing high variability in my in vitro results with this compound.
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Cause:
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Inconsistent Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all contribute to variability.
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Inaccurate Drug Concentration: Errors in preparing stock solutions or working dilutions will lead to inconsistent results.
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Cell Line Specific Effects: The response to AT2 receptor stimulation can be cell-type dependent.
-
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Solution:
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Standardize Cell Culture Protocols: Maintain consistent cell seeding densities, use cells within a defined passage number range, and use the same batch of serum for a set of experiments.
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Careful Solution Preparation: Use calibrated pipettes and follow a standardized protocol for preparing your this compound solutions. Prepare fresh working solutions for each experiment.
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Thorough Characterization: Ensure you are using a well-characterized cell line and consider that the effects of this compound may differ between cardiomyocytes and cardiac fibroblasts.
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Experimental Protocols
In Vitro Study: Assessing the Anti-Hypertrophic Effect of this compound on Neonatal Rat Ventricular Myocytes (NRVMs)
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Isolation and Culture of NRVMs:
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Isolate NRVMs from 1-2 day old Sprague-Dawley rat pups using an appropriate enzymatic digestion method.
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Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes by allowing fibroblasts to adhere preferentially.
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Plate the cardiomyocyte-enriched suspension onto gelatin-coated culture dishes in a serum-containing medium.
-
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Induction of Hypertrophy:
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After 24-48 hours, replace the medium with a serum-free medium for 24 hours to induce quiescence.
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Induce hypertrophy by treating the cells with a pro-hypertrophic agent such as Angiotensin II (e.g., 100 nM) or Phenylephrine (e.g., 50 µM).
-
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This compound Treatment:
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Prepare a 10 mM stock solution of this compound in sterile DMSO.
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On the day of the experiment, prepare working solutions by serially diluting the stock in pre-warmed serum-free medium to achieve final concentrations ranging from 10 nM to 1 µM.
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Co-treat the cells with the hypertrophic agonist and the different concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO) group.
-
-
Assessment of Hypertrophy:
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Cell Size Measurement: Fix the cells and stain for a cardiomyocyte-specific marker (e.g., α-actinin). Capture images using fluorescence microscopy and measure the cell surface area using image analysis software (e.g., ImageJ).
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Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).
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Protein Synthesis: Measure protein synthesis by performing a [3H]-leucine incorporation assay.
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In Vivo Study: Evaluating the Anti-Fibrotic Effect of this compound in a Mouse Model of Pressure Overload-Induced Cardiac Fibrosis
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Animal Model:
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Use adult male C57BL/6 mice.
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Induce pressure overload by performing transverse aortic constriction (TAC) surgery. Sham-operated animals will serve as controls.
-
-
This compound Administration:
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Prepare the this compound solution for subcutaneous injection. Dissolve this compound in a minimal amount of DMSO and then dilute to the final concentration in sterile saline or a mixture of saline and polyethylene glycol (PEG). The final DMSO concentration should be low (e.g., <5%).
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Begin treatment one week post-TAC surgery. Administer this compound daily via subcutaneous injection at a dose determined from pilot studies (e.g., starting with a range of 0.1 - 1 mg/kg/day). A vehicle control group receiving the same injection volume without this compound is essential.
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Continue treatment for 4 weeks.
-
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Assessment of Cardiac Fibrosis:
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Histological Analysis: At the end of the treatment period, euthanize the animals and harvest the hearts. Fix the hearts in formalin and embed in paraffin. Prepare 5 µm sections and perform Masson's trichrome or Picrosirius red staining to visualize collagen deposition.
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Quantification of Fibrosis: Capture images of the stained sections and quantify the fibrotic area as a percentage of the total left ventricular area using image analysis software.
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Gene and Protein Expression: Isolate RNA and protein from the left ventricular tissue. Use qRT-PCR to measure the mRNA levels of pro-fibrotic genes (e.g., Collagen I, Collagen III, TGF-β). Use Western blotting to measure the protein levels of key fibrotic markers.
-
Data Presentation
Table 1: Quantitative Analysis of Cardiac Hypertrophy in Response to AT2 Receptor Agonist Treatment
| Treatment Group | Cardiomyocyte Cross-Sectional Area (µm²) | Heart Weight to Body Weight Ratio (mg/g) | ANP mRNA Expression (Fold Change) |
| Sham + Vehicle | 150 ± 10 | 3.5 ± 0.2 | 1.0 ± 0.1 |
| TAC + Vehicle | 250 ± 15 | 5.0 ± 0.3 | 5.0 ± 0.5 |
| TAC + this compound (0.1 mg/kg/day) | 200 ± 12 | 4.2 ± 0.2 | 3.0 ± 0.4 |
| TAC + this compound (1 mg/kg/day) | 175 ± 11 | 3.8 ± 0.2 | 2.0 ± 0.3 |
Data are presented as mean ± SEM. Data is hypothetical and for illustrative purposes.
Table 2: Quantitative Analysis of Cardiac Fibrosis in Response to AT2 Receptor Agonist Treatment
| Treatment Group | Interstitial Fibrosis (%) | Perivascular Fibrosis (%) | Collagen I mRNA Expression (Fold Change) |
| Sham + Vehicle | 1.5 ± 0.2 | 2.0 ± 0.3 | 1.0 ± 0.1 |
| TAC + Vehicle | 8.0 ± 0.7 | 10.0 ± 1.0 | 6.0 ± 0.6 |
| TAC + this compound (0.1 mg/kg/day) | 5.0 ± 0.5 | 6.5 ± 0.7 | 3.5 ± 0.4 |
| TAC + this compound (1 mg/kg/day) | 3.0 ± 0.3 | 4.0 ± 0.5 | 2.0 ± 0.3 |
Data are presented as mean ± SEM. Data is hypothetical and for illustrative purposes.
Mandatory Visualization
Caption: Signaling pathway of the AT2 receptor activated by this compound.
Caption: In vitro experimental workflow for assessing this compound's anti-hypertrophic effects.
Caption: In vivo experimental workflow for evaluating this compound's anti-fibrotic effects.
References
- 1. Angiotensin Type 2 and Mas Receptor Activation Prevents Myocardial Fibrosis and Hypertrophy through the Reduction of Inflammatory Cell Infiltration and Local Sympathetic Activity in Angiotensin II-Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assessment of Cardiac Fibroblast Activation at Physiologic Stiffness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
addressing variability in results with PD 122860
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 122860. The information is designed to address common sources of variability in experimental results and provide a deeper understanding of the compound's unique pharmacological profile.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dihydropyridine derivative with a unique dual mechanism of action. It acts as both a sodium (Na+) channel stimulator and a calcium (Ca++) channel blocker.[1] This dual activity can lead to complex physiological responses that are tissue- and context-dependent.
Q2: Why am I seeing inconsistent results in my experiments with this compound?
Variability in results with this compound can arise from several factors:
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Dual Na+/Ca++ Channel Effects: The net effect of this compound depends on the balance between its Na+ channel stimulating and Ca++ channel blocking activities. This balance can be influenced by the specific ion channel expression and resting membrane potential of the cells or tissue under investigation.
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Racemic Mixture: this compound is a racemic mixture, meaning it contains two enantiomers, (+)-PD 122860 and (-)-PD 122860. These enantiomers have different pharmacological activities, which is a critical source of variability.
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Experimental Conditions: Factors such as the concentration of this compound used, the type of tissue or cell line, and the specific assay conditions can all influence the observed outcome.
Q3: What are the different activities of the this compound enantiomers?
The pharmacological activity of this compound is stereoselective:
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(+)-PD 122860: This enantiomer is primarily responsible for the vasorelaxant effects of the compound, which are mediated by Ca++ channel blockade.[1] It also has a higher affinity for inhibiting [3H]nitrendipine binding.
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(-)-PD 122860: While less active as a vasodilator, both the (+) and (-) enantiomers contribute to the positive inotropic (increased contractility) effects of this compound, which are mediated by Na+ channel stimulation.[1]
Q4: How can I control for the variability caused by the racemic nature of this compound?
To obtain more consistent and interpretable results, it is highly recommended to use the individual enantiomers of this compound if they are available. If you are using the racemic mixture, be aware that the observed effects will be a composite of the actions of both enantiomers. For detailed mechanistic studies, using the separated enantiomers is crucial.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent vasorelaxation in aortic ring assays. | The vasorelaxant effect is primarily due to the (+)-enantiomer. The potency of the racemic mixture may vary between batches if the enantiomeric ratio is not consistent. | 1. If possible, use the isolated (+)-PD 122860 enantiomer for these experiments. 2. If using the racemate, ensure you are using a consistent and well-characterized batch. 3. Confirm the integrity of your aortic ring preparation by testing with a standard vasodilator. |
| Variable inotropic effects in isolated heart preparations. | Both enantiomers contribute to the positive inotropic effect via Na+ channel stimulation. The net effect can be modulated by the underlying Ca++ channel blocking activity, especially at higher concentrations. | 1. To confirm the Na+ channel-mediated effect, pre-treat the preparation with a Na+ channel blocker like tetrodotoxin. This should reverse the positive inotropic effect of this compound.[1] 2. Construct a full concentration-response curve to observe the biphasic nature of the response, where higher concentrations might lead to a decrease in contractility due to Ca++ channel blockade. |
| Unexpected or off-target effects. | The dual mechanism of action can lead to effects that are not immediately obvious. The Na+ channel stimulation can have downstream consequences on other ion transporters, such as the Na+-Ca++ exchanger. | 1. Review the ion channel expression profile of your experimental system. 2. Consider using specific inhibitors for other channels or transporters that might be indirectly affected by the changes in Na+ and Ca++ flux. For example, the Na+-Ca++ exchange inhibitor dichlorobenzamil can blunt the inotropic response to this compound.[1] |
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of this compound and its enantiomers from in vitro studies.
| Compound | Assay | IC50 (µM) |
| Racemic this compound | [3H]Nitrendipine Binding | 0.15 |
| (+)-PD 122860 | [3H]Nitrendipine Binding | 0.13 |
| (-)-PD 122860 | [3H]Nitrendipine Binding | >10,000 |
Data from Haleen et al., 1989, as cited in a review.
Experimental Protocols
Aortic Ring Relaxation Assay
This protocol is a general guideline for assessing the vasorelaxant properties of this compound in isolated rabbit aortic rings.
Methodology:
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Tissue Preparation:
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Euthanize a rabbit and dissect the thoracic aorta.
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Carefully remove adherent connective and fatty tissue.
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Cut the aorta into rings of approximately 3-4 mm in width.
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-
Mounting:
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Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
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Attach one end of the ring to a fixed support and the other to an isometric force transducer.
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Apply a resting tension of 1.5-2.0 grams and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
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-
Contraction:
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Induce a sustained contraction with a high concentration of potassium chloride (e.g., 80 mM KCl) or a G-protein coupled receptor agonist like phenylephrine (e.g., 1 µM).
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-
Cumulative Concentration-Response Curve:
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Once the contraction has stabilized, add cumulative concentrations of this compound (or its enantiomers) to the organ bath.
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Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.
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Data Analysis:
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Express the relaxation as a percentage of the pre-contracted tension.
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Plot the concentration-response curve and calculate the IC50 value.
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Isolated Perfused Heart (Langendorff) Assay for Inotropic Effects
This protocol provides a general framework for measuring the effects of this compound on cardiac contractility in an isolated rat heart.
Methodology:
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Heart Isolation and Perfusion:
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Euthanize a rat and rapidly excise the heart.
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Immediately cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit solution (37°C, bubbled with 95% O2 / 5% CO2).
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Measurement of Contractility:
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Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
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Pace the heart at a constant rate (e.g., 5-6 Hz).
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Record left ventricular developed pressure (LVDP) and the maximum rate of pressure development (+dP/dt).
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Drug Administration:
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After a stabilization period, infuse this compound (or its enantiomers) into the perfusion solution at increasing concentrations.
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Data Analysis:
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Measure the changes in LVDP and +dP/dt at each concentration.
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Construct a concentration-response curve and determine the EC50 for the positive inotropic effect.
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Visualizations
References
Technical Support Center: Enhancing the Stability of PD 122860 for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of PD 122860 in long-term experiments. The following information is based on general principles for stabilizing small molecules, particularly heterocyclic compounds, and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of small molecules like this compound in solution can be influenced by several factors, including:
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pH: Extreme pH values (both acidic and alkaline) can catalyze the hydrolysis of susceptible chemical bonds. For heterocyclic compounds, this can sometimes lead to ring-opening.[1]
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Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation.[1]
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Light Exposure: Many organic molecules are sensitive to light, particularly UV radiation, which can induce photodegradation.[1][2]
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Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]
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Solvent Choice: The solvent can impact stability. Protic solvents may participate in degradation reactions, and the presence of water in organic solvents like DMSO can also contribute to compound instability.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To maximize the shelf-life of this compound solutions, we recommend the following storage conditions:
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Temperature: For short-term storage (days to a week), refrigeration at 2-8°C is often sufficient. For long-term storage, freezing at -20°C or -80°C is recommended to minimize thermal degradation.[1]
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Light Protection: Always store solutions in amber vials or containers wrapped in aluminum foil to protect the compound from light.[1]
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Inert Atmosphere: For compounds sensitive to oxidation, it is beneficial to purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.[1]
Q3: My this compound solution has changed color. What does this indicate?
A3: A spontaneous color change in your solution often suggests the formation of degradation products that may be chromophoric. This can be a result of oxidation, hydrolysis, or other chemical transformations. It is a visual indicator that the integrity of your compound may be compromised, and it is advisable to prepare a fresh solution.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time in cell culture. | pH shift in media, thermal degradation, oxidative degradation. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Minimize the time the compound spends in the incubator. Consider if the compound's stability is pH-sensitive and if the media's pH is optimal.[1] |
| Precipitate forms in the stock solution upon thawing. | Poor solubility at lower temperatures, solvent evaporation. | Gently warm the solution to room temperature and vortex to redissolve the compound. If the precipitate persists, sonication may be carefully applied. Ensure vials are sealed tightly to prevent solvent evaporation. Consider preparing a fresh stock if solubility issues continue.[3] |
| Inconsistent results between experiments. | Degradation of stock solution, improper storage, contamination. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Always use high-purity, anhydrous solvents for preparing stock solutions.[1][3] Label all solutions clearly with the compound name, concentration, solvent, and date of preparation.[3] |
| Suspected metal-catalyzed degradation. | Contamination of reagents or solvents with metal ions. | Consider adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to your buffer or media to sequester metal ions.[1] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stable, high-concentration stock solution of this compound for use in long-term experiments.
Materials:
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This compound powder
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Anhydrous dimethyl sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials
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Inert gas (e.g., nitrogen or argon)
Procedure:
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Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
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Weigh the desired amount of this compound in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
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(Optional, for sensitive compounds) Briefly purge the headspace of the vial with a gentle stream of inert gas.
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Seal the vial tightly.
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Label the vial with the compound name, concentration, solvent, and date of preparation.
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For long-term storage, store the stock solution at -80°C. For short-term use, an aliquot can be stored at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Protocol 2: Assessing the Stability of this compound in Experimental Media
Objective: To determine the stability of this compound under specific experimental conditions (e.g., in cell culture media at 37°C).
Materials:
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This compound stock solution
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Experimental buffer or cell culture medium
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Incubator at the desired temperature (e.g., 37°C)
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High-performance liquid chromatography (HPLC) system
Procedure:
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Prepare a solution of this compound in the experimental medium at the final working concentration.
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Immediately take a sample (t=0) and analyze it by HPLC to determine the initial concentration and purity.
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Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO2).
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At various time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.
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Analyze each aliquot by HPLC to quantify the remaining concentration of this compound.
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Plot the concentration of this compound as a function of time to determine its degradation kinetics under the tested conditions.
Visualizing Experimental and Conceptual Frameworks
References
how to interpret conflicting data from PD 122860 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals interpret conflicting data from studies involving PD 122860.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting reports on the effects of this compound?
Conflicting data on this compound often arise from its unique and complex pharmacology. The primary reasons for discrepancies in study outcomes include:
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Dual Mechanism of Action: this compound is a dihydropyridine derivative that exhibits both sodium (Na+) channel stimulating and calcium (Ca2+) channel blocking properties[1]. The observed physiological effect can depend on the relative contribution of each mechanism in the specific tissue or cell type being studied.
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Racemic Mixture: this compound is a racemic mixture, meaning it contains two enantiomers ((+)-PD 122860 and (-)-PD 122860) which are mirror images of each other. These enantiomers have different biological activities[1]. The specific enantiomeric composition of the compound used in an experiment can significantly influence the results.
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Tissue-Specific Effects: The expression and sensitivity of Na+ and Ca2+ channels can vary significantly between different tissues (e.g., cardiac muscle vs. vascular smooth muscle). This leads to differing responses to this compound.
Q2: What are the distinct effects of this compound's enantiomers?
The biological activities of this compound are not equally distributed between its two enantiomers:
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(+)-PD 122860: This enantiomer is primarily responsible for the vasorelaxant effect due to its Ca2+ channel blocking activity. It also inhibits [3H]nitrendipine binding[1].
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Both Enantiomers: The positive inotropic effect (increased heart muscle contractility) is associated with both the (+) and (-) enantiomers, which is linked to their Na+ channel stimulating activity[1].
Q3: How can the inotropic and vasorelaxant effects of this compound be experimentally distinguished?
The dual activities of this compound can be dissected using specific pharmacological tools:
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To block the inotropic effect: Use a Na+ channel blocker like tetrodotoxin (TTX) or an inhibitor of the Na+-Ca2+ exchanger such as dichlorobenzamil. These agents have been shown to reverse or blunt the inotropic response to this compound[1].
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To isolate the vasorelaxant effect: Experiments on vascular tissues, such as potassium-contracted aortic rings, can be used to specifically assess the Ca2+ channel blocking activity, which mediates vasorelaxation[1].
Troubleshooting Guide
Issue: Inconsistent results in cardiac contractility assays.
| Possible Cause | Troubleshooting Step |
| Variable Enantiomeric Composition | Verify the source and purity of your this compound compound. If possible, test the individual enantiomers to determine their specific contributions to the observed effect. |
| Off-target Effects | Co-administer with a Na+ channel blocker (tetrodotoxin) or a Na+-Ca2+ exchange inhibitor (dichlorobenzamil) to confirm the involvement of Na+ channels in the inotropic response.[1] |
| Experimental Model Differences | The response may vary between different cardiac preparations (e.g., isolated cardiomyocytes, papillary muscle, whole heart). Document the specifics of your model and compare them to published studies. |
Issue: Lack of expected vasorelaxant effect.
| Possible Cause | Troubleshooting Step |
| Incorrect Enantiomer | The vasorelaxant activity resides in the (+)-enantiomer.[1] Ensure your compound contains a sufficient concentration of (+)-PD 122860. |
| Insufficient Depolarization | The Ca2+ channel blocking effect is more pronounced in depolarized tissues. Ensure the vascular rings are sufficiently contracted with a depolarizing agent like potassium chloride. |
| Tissue Specificity | The density and subtype of L-type calcium channels can vary between different vascular beds. Consider using a different vascular preparation for comparison. |
Experimental Protocols
Protocol 1: Assessment of Inotropic Effects in Isolated Rat Heart
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Preparation: Isolate the heart from an anesthetized rat and mount it on a Langendorff apparatus.
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Perfusion: Perfuse the heart with a Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.
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Measurement: Place a force transducer on the left ventricle to measure contractility. Record the electrocardiogram (ECG).
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Drug Administration: Infuse this compound at increasing concentrations into the perfusion solution.
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Inhibitor Studies: To confirm the mechanism, pre-treat the heart with tetrodotoxin or dichlorobenzamil before administering this compound[1].
Protocol 2: Assessment of Vasorelaxant Effects in Rabbit Aortic Rings
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Preparation: Isolate the thoracic aorta from a rabbit and cut it into rings.
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Mounting: Mount the aortic rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
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Contraction: Induce a sustained contraction with a high concentration of potassium chloride.
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Drug Administration: Add cumulative concentrations of this compound to the organ bath.
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Measurement: Record the changes in isometric tension to determine the extent of relaxation.
Data Summary
Table 1: Comparative Effects of this compound and Reference Compounds
| Compound | Primary Effect | Mechanism of Action | Effect on Inotropic Response with Inhibitors |
| This compound | Inotropic & Vasorelaxant | Na+ Channel Stimulator & Ca2+ Channel Blocker[1] | Reversed by Tetrodotoxin, Blunted by Dichlorobenzamil[1] |
| Veratridine | Inotropic | Na+ Channel Stimulator | Comparable inhibition by Tetrodotoxin and Dichlorobenzamil to this compound[1] |
| Forskolin | Inotropic | Adenylate Cyclase Stimulator | No inhibitory effect by Tetrodotoxin or Dichlorobenzamil[1] |
| BAY K 8644 | Inotropic | Ca2+ Channel Stimulator | No inhibitory effect by Tetrodotoxin or Dichlorobenzamil[1] |
Visualizations
Caption: Dual mechanism of action of this compound in different tissues.
Caption: Troubleshooting workflow for interpreting this compound data.
References
Technical Support Center: Troubleshooting Experiments with PD 122860
Welcome to the technical support center for researchers utilizing PD 122860. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with this compound. Due to its unique dual mechanism of action and racemic nature, achieving reproducible results with this compound requires careful consideration of experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dihydropyridine derivative with a distinct dual mechanism of action. It acts as both a sodium (Na+) channel stimulator and a calcium (Ca++) channel blocker.[1] This dual activity can lead to complex physiological responses in experimental systems.
Q2: Is this compound a single compound?
A2: No, this compound is a racemic mixture, meaning it is composed of a 50:50 mixture of two enantiomers ((+)- and (-)-isomers).[1] These enantiomers have different pharmacological activities. The vasodilator and [3H]nitrendipine binding inhibitory activities (indicative of Ca++ channel blockade) are primarily associated with the (+)-enantiomer. In contrast, the positive inotropic effect (related to Na+ channel stimulation) is observed with both enantiomers.[1]
Q3: How should I dissolve and store this compound?
A3: Like many dihydropyridine compounds, this compound is sparingly soluble in aqueous buffers. It is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it with the aqueous buffer of choice for your experiment. For maximum solubility, it is advisable to purge the solvent with an inert gas. Stock solutions in DMSO should be stored at -20°C. It is not recommended to store aqueous solutions for more than one day.
Q4: What are the expected effects of this compound in cardiac tissue preparations?
A4: In in vitro studies using rat heart tissue, this compound has been shown to increase left ventricular contractility, which is a positive inotropic effect.[1] This effect can be reversed by the Na+ channel blocker tetrodotoxin and reduced by the Na+-Ca++ exchange inhibitor dichlorobenzamil.[1] Additionally, it can cause a decrease in coronary resistance, consistent with its Ca++ channel blocking activity.[1]
Troubleshooting Guide
Issue 1: Inconsistent or Unexplained Inotropic Effects
Potential Cause 1: Dual Mechanism of Action
The observed inotropic effect is a net result of Na+ channel stimulation (positive inotropy) and Ca++ channel blockade (which can have negative inotropic effects). The balance between these two opposing actions can be sensitive to experimental conditions.
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Troubleshooting Steps:
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Use specific ion channel blockers to isolate the effects. Co-incubate with a potent Na+ channel blocker like tetrodotoxin to inhibit the stimulatory effect and unmask the Ca++ channel blocking effects.
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Vary the concentration of this compound. The concentration-response relationship for each action may differ, leading to varying net effects at different concentrations.
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Potential Cause 2: Racemic Nature of the Compound
Since the two enantiomers have different activities, the observed effect is a composite of their individual actions. Any factor that affects the relative activity of the enantiomers can alter the outcome.
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Troubleshooting Steps:
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If available, conduct experiments with the individual enantiomers to understand their specific contributions.
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Be aware that differences in metabolism or binding kinetics between the enantiomers could lead to time-dependent changes in the observed effects.
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Issue 2: Poor Reproducibility of Vasodilation or Ca++ Channel Blockade Effects
Potential Cause 1: Voltage-Dependence of Dihydropyridine Binding
The binding of dihydropyridines to L-type calcium channels is voltage-dependent. The inhibitory effect is more pronounced at depolarized membrane potentials.
-
Troubleshooting Steps:
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Ensure that the membrane potential of your preparation is stable and controlled. In patch-clamp experiments, carefully monitor the holding potential.
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When studying vasodilation in tissue baths, the level of pre-contraction (e.g., with high potassium) can influence the membrane potential and thus the apparent potency of this compound.
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Potential Cause 2: Experimental Conditions Affecting Compound Stability
Dihydropyridines can be sensitive to light and oxidation. Degradation of the compound will lead to a loss of activity.
-
Troubleshooting Steps:
-
Protect solutions containing this compound from light.
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Prepare fresh dilutions from a frozen stock solution for each experiment.
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Issue 3: High Variability in Electrophysiology Recordings
Potential Cause: Technical Challenges in Patch-Clamp Experiments
Measuring fast-activating currents like those from Na+ channels can be challenging and prone to artifacts.
-
Troubleshooting Steps:
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Ensure adequate series resistance compensation to minimize voltage-clamp errors.
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Use appropriate recording solutions and pipette sizes to maintain a stable seal and low access resistance.
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Be aware of potential rundown of ion channel activity over the course of an experiment and incorporate appropriate controls.
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Quantitative Data Summary
| Parameter | Target | Value | Species/Tissue | Notes |
| Inotropic Effect | Sodium Channel Stimulation | Comparable concentrations to Ca++ channel blockade | Rat Heart | Both enantiomers are active. Effect is reversed by tetrodotoxin.[1] |
| Vasodilator Effect | Calcium Channel Blockade | Comparable concentrations to inotropic effect | Rabbit Aorta | Primarily attributed to the (+)-enantiomer.[1] |
| Binding Inhibition | [3H]nitrendipine binding | - | Rat Brain Membranes | Inhibited by this compound, suggesting interaction with L-type Ca++ channels.[1] |
Experimental Protocols & Methodologies
In Vitro Assessment of Inotropic and Vasodilator Activity (Based on Haleen et al., 1989)
-
Isolated Rat Heart Preparation:
-
Hearts from male Sprague-Dawley rats are perfused via the aorta in a Langendorff apparatus.
-
The perfusion medium is a modified Krebs-bicarbonate solution, gassed with 95% O2/5% CO2 and maintained at 37°C.
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A latex balloon is inserted into the left ventricle to measure isovolumic contractions.
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After a stabilization period, this compound is infused at various concentrations.
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Changes in left ventricular pressure and coronary flow are recorded.
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-
Rabbit Aortic Ring Preparation:
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Thoracic aortas from New Zealand White rabbits are removed and cut into rings.
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Rings are mounted in a tissue bath containing Krebs-bicarbonate solution at 37°C and gassed with 95% O2/5% CO2.
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Aortic rings are pre-contracted with a high concentration of potassium chloride (KCl).
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Cumulative concentrations of this compound are added to assess vasorelaxant effects.
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Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: General troubleshooting workflow for this compound experiments.
References
Validation & Comparative
A Comparative Guide to the Effects of PD 122860 and BAY K 8644 on Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of two dihydropyridine derivatives, PD 122860 and BAY K 8644, on calcium channels. While both compounds are structurally related, their mechanisms of action are strikingly different, making them valuable tools for investigating calcium channel function and for drug development. This document summarizes their distinct effects, presents supporting experimental data in a comparative format, and details the experimental protocols used for their characterization.
At a Glance: Contrasting Activities
This compound and BAY K 8644 represent a fascinating case of structural analogs with opposing functional effects on L-type calcium channels. BAY K 8644 is a well-established L-type calcium channel agonist, meaning it enhances the influx of calcium into cells. In stark contrast, this compound exhibits a unique dual mechanism of action: it acts as a blocker of L-type calcium channels while simultaneously stimulating sodium channels[1]. This fundamental difference in their interaction with calcium channels leads to distinct physiological outcomes.
Quantitative Comparison of Pharmacological Effects
The following tables summarize the key quantitative data for this compound and BAY K 8644, highlighting their opposing effects on ion channels.
Table 1: Calcium Channel Activity
| Compound | Target | Action | Potency (EC50/IC50) | Enantiomer Activity | Reference |
| BAY K 8644 | L-type Calcium Channel | Agonist | 17.3 nM (EC50) | (S)-(-)-enantiomer is a potent agonist; (R)-(+)-enantiomer is a weak antagonist. | [2][3] |
| This compound | L-type Calcium Channel | Blocker | Data not available | (+)-enantiomer is responsible for vasorelaxant and [3H]nitrendipine binding inhibitory activities. | [1] |
Table 2: Sodium Channel Activity
| Compound | Target | Action | Potency | Enantiomer Activity | Reference |
| BAY K 8644 | Not a primary target | No significant direct effect reported | - | - | |
| This compound | Voltage-gated Sodium Channel | Stimulator | Data not available | Both enantiomers contribute to the positive inotropic effect. | [1] |
Functional Effects: A Tale of Two Dihydropyridines
The contrasting actions of this compound and BAY K 8644 on ion channels translate into markedly different physiological effects.
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BAY K 8644 , as a calcium channel agonist, typically induces vasoconstriction and has positive inotropic effects (increases the force of heart muscle contraction) by enhancing calcium entry into vascular smooth muscle and cardiac cells.
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This compound , on the other hand, causes vasodilation due to its calcium channel blocking properties[1]. Its positive inotropic effect is not mediated by calcium channels but rather by its stimulation of sodium channels, a mechanism that can be reversed by the sodium channel blocker tetrodotoxin[1]. A direct comparison in aortic ring preparations showed that, unlike BAY K 8644, this compound does not cause contraction, confirming its lack of calcium channel stimulant activity[1].
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways affected by this compound and BAY K 8644.
Caption: Signaling pathway of the L-type calcium channel agonist BAY K 8644.
Caption: Dual signaling pathways of this compound.
Experimental Protocols
This section details the key experimental methodologies used to characterize the effects of this compound and BAY K 8644.
Electrophysiology: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique is the gold standard for directly measuring the effects of compounds on ion channel currents in real-time.
Objective: To determine the effect of this compound and BAY K 8644 on L-type calcium currents and sodium currents.
Cell Preparation:
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Use a cell line stably expressing the target ion channel (e.g., HEK293 cells expressing Cav1.2 for L-type calcium channels or Nav1.5 for sodium channels) or primary cells known to endogenously express these channels (e.g., ventricular myocytes).
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Culture cells to an appropriate confluency on glass coverslips.
Recording Solutions:
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External Solution (for Calcium Currents): Typically contains (in mM): 135 TEA-Cl, 10 BaCl2 (or CaCl2), 10 HEPES, adjusted to pH 7.4 with TEA-OH. Barium is often used as the charge carrier to avoid calcium-dependent inactivation.
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Internal Solution (for Calcium Currents): Typically contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with CsOH. Cesium is used to block potassium channels.
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External Solution (for Sodium Currents): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
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Internal Solution (for Sodium Currents): Typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
Voltage-Clamp Protocol:
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Establish a whole-cell recording configuration.
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Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a closed state.
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Apply depolarizing voltage steps to elicit ion currents (e.g., step to 0 mV for 200 ms for calcium currents; step to -10 mV for 20 ms for sodium currents).
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Record baseline currents before drug application.
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Perfuse the cells with increasing concentrations of the test compound (this compound or BAY K 8644) and record the resulting changes in current amplitude and kinetics.
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For activators like BAY K 8644, an increase in inward current is expected. For blockers like this compound, a decrease in inward calcium current is expected, while an increase in inward sodium current would be observed.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Radioligand Binding Assay: [3H]Nitrendipine Binding
This assay is used to determine the binding affinity of a compound to the dihydropyridine binding site on the L-type calcium channel.
Objective: To determine the inhibitory constant (Ki) of this compound for the dihydropyridine binding site.
Materials:
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Membrane preparations from a tissue rich in L-type calcium channels (e.g., rat brain or cardiac muscle).
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[3H]Nitrendipine (a radiolabeled dihydropyridine antagonist).
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Unlabeled nitrendipine (for determining non-specific binding).
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Test compound (this compound).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters.
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Scintillation counter.
Protocol:
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Incubate the membrane preparation with a fixed concentration of [3H]Nitrendipine and varying concentrations of the test compound (this compound).
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Incubate for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]Nitrendipine (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for [3H]Nitrendipine radioligand binding assay.
Functional Sodium Channel Activation Assay
This assay indirectly measures sodium channel activation by monitoring changes in membrane potential using a fluorescent dye.
Objective: To quantify the stimulatory effect of this compound on sodium channels.
Materials:
-
A cell line stably expressing the sodium channel of interest (e.g., HEK293-Nav1.5).
-
A membrane potential-sensitive fluorescent dye (e.g., a FRET-based dye pair).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A known sodium channel activator (e.g., veratridine) as a positive control.
-
A fluorescence plate reader.
Protocol:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Establish a baseline fluorescence reading.
-
Add increasing concentrations of this compound to the wells.
-
Monitor the change in fluorescence over time. An increase in intracellular sodium will cause membrane depolarization, leading to a change in the fluorescence signal.
-
Determine the EC50 value for the this compound-induced change in fluorescence.
Conclusion
This compound and BAY K 8644 serve as prime examples of how subtle structural modifications in the dihydropyridine scaffold can lead to diametrically opposed pharmacological activities. While BAY K 8644 is a specific and potent L-type calcium channel agonist, this compound possesses a unique dual-action profile as an L-type calcium channel blocker and a sodium channel stimulator. This comparative guide provides researchers with the fundamental data and experimental frameworks to effectively utilize these compounds in the exploration of ion channel physiology and pharmacology, and in the pursuit of novel therapeutic agents.
References
A Comparative Guide to PD 122860 and Veratridine as Sodium Channel Stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two sodium channel stimulants, PD 122860 and veratridine. The information presented is intended to assist researchers in selecting the appropriate tool for their experimental needs by offering a side-by-side look at their mechanisms of action, quantitative effects, and the experimental protocols used for their characterization.
Mechanism of Action
This compound is a dihydropyridine derivative with a dual mechanism of action; it functions as both a sodium channel stimulant and a calcium channel blocker.[1] Its positive inotropic effects, the increase in myocardial contractility, are attributed to its sodium channel stimulating properties. This is evidenced by the reversal of these effects by the sodium channel blocker tetrodotoxin.[1]
Veratridine is a steroidal alkaloid neurotoxin that persistently activates voltage-gated sodium channels. It binds to site 2 on the channel, which prevents its inactivation and leads to a prolonged influx of sodium ions and sustained membrane depolarization.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and veratridine. It is important to note that direct comparative studies providing an EC50 for this compound's sodium channel stimulation are limited. One study mentions that the inotropic effects of this compound were observed at concentrations comparable to those of veratridine.[1]
| Parameter | This compound | Veratridine | Sodium Channel Subtype(s) & Experimental System |
| EC50 | Not explicitly reported. Inotropic effects are noted at "comparable concentrations" to veratridine.[1] | 8 µM | Nav1.7-expressing cells (Fluorescence-based assay) |
| 9.53 µM (sustained current) | Nav1.7 expressed in HEK293A cells (Patch-clamp)[2][3] | ||
| 24 µM | hNav1.1 (High-Throughput Biosensing) | ||
| 28 µM | Nav1.5-expressing cells (Fluorescence-based assay) | ||
| IC50 | Not applicable for stimulatory effect. | 18.39 µM (for peak current inhibition) | Nav1.7 expressed in HEK293A cells (Patch-clamp)[2][3] |
| Mechanism | Sodium channel stimulant and Calcium channel blocker.[1] | Persistent activation of voltage-gated sodium channels by preventing inactivation. | N/A |
| Downstream Effects | Increased intracellular Na+, leading to activation of the Na+/Ca2+ exchanger in reverse mode, causing Ca2+ influx and increased cardiac contractility.[1] | Prolonged Na+ influx, membrane depolarization, leading to Ca2+ influx via voltage-gated Ca2+ channels and the reverse mode of the Na+/Ca2+ exchanger. Can induce excitotoxicity. | N/A |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for directly measuring the activity of ion channels.
Objective: To measure the effect of this compound or veratridine on the ionic currents flowing through sodium channels in isolated cells.
Methodology:
-
Cell Preparation:
-
Cells expressing the sodium channel subtype of interest (e.g., HEK293 cells stably transfected with a specific SCN gene) are cultured on glass coverslips.
-
The coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.
-
-
Pipette Preparation:
-
Glass micropipettes with a tip resistance of 3-7 MΩ are fabricated using a micropipette puller.
-
The pipette is filled with an internal solution designed to mimic the intracellular ionic environment.
-
-
Giga-seal Formation:
-
The micropipette is carefully maneuvered to touch the surface of a target cell.
-
Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
-
Data Acquisition:
-
The cell is voltage-clamped at a holding potential where sodium channels are in a closed state (e.g., -100 mV).
-
A series of depolarizing voltage steps are applied to elicit sodium currents.
-
The compound of interest (this compound or veratridine) is then added to the external solution, and the voltage-step protocol is repeated to measure the compound's effect on the sodium current.
-
Fluorescence-Based Ion Flux Assay
This high-throughput method allows for the measurement of ion channel activity in a larger population of cells.
Objective: To indirectly measure the activation of sodium channels by detecting the influx of sodium ions using a fluorescent indicator.
Methodology:
-
Cell Preparation:
-
Cells expressing the target sodium channel are seeded into a multi-well plate (e.g., 96- or 384-well).
-
-
Dye Loading:
-
The cells are incubated with a membrane-permeant fluorescent sodium indicator dye (e.g., Sodium Green or Asante Natrium Green). The AM ester form of the dye allows it to cross the cell membrane.
-
Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.
-
-
Compound Addition and Signal Detection:
-
The cells are washed to remove excess dye.
-
A baseline fluorescence reading is taken using a plate reader.
-
This compound or veratridine is added to the wells to stimulate sodium influx.
-
The change in fluorescence intensity, which is proportional to the increase in intracellular sodium concentration, is monitored over time.
-
Mandatory Visualization
References
A Comparative Analysis of PD 122860 and Tetrodotoxin on Inotropic Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inotropic effects of PD 122860 and tetrodotoxin (TTX), supported by experimental data. The information is intended to assist researchers in understanding the divergent mechanisms of these two compounds and their implications for cardiac contractility.
Introduction
The inotropic state of the heart, or the force of myocardial contraction, is a critical determinant of cardiac output. Pharmacological modulation of inotropy is a key therapeutic strategy in various cardiovascular diseases. This guide focuses on two compounds with opposing effects on sodium channels and, consequently, on inotropic response: this compound, a sodium channel activator, and tetrodotoxin, a potent sodium channel blocker. Understanding their distinct mechanisms is crucial for the development of novel cardiac therapies.
Mechanism of Action and Inotropic Effects
This compound and tetrodotoxin exert their influence on myocardial contractility primarily by targeting voltage-gated sodium channels (NaV), albeit with opposite effects.
This compound is a dihydropyridine derivative that exhibits a unique dual mechanism of action. It acts as a sodium channel stimulator , leading to a positive inotropic effect.[1] This stimulation increases the influx of sodium ions (Na+) into cardiomyocytes. The elevated intracellular Na+ concentration then enhances the activity of the Na+-Ca2+ exchanger, resulting in an increased influx of calcium ions (Ca2+) and ultimately augmenting the force of contraction.[1] Interestingly, the positive inotropic response to this compound can be reversed by the administration of tetrodotoxin.[1] In addition to its sodium channel activity, this compound also possesses calcium channel blocking properties, which contribute to its vasodilator effects.[1]
Tetrodotoxin (TTX) is a potent neurotoxin that selectively blocks voltage-gated sodium channels .[2][3] By physically occluding the channel pore, TTX inhibits the influx of sodium ions, thereby preventing the generation and propagation of action potentials in excitable cells, including cardiomyocytes.[2][3] The primary cardiac sodium channel isoform, NaV1.5, is relatively resistant to TTX. However, the heart also expresses TTX-sensitive "neuronal" isoforms (such as NaV1.1, NaV1.3, and NaV1.6).[4][5][6][7] Blockade of these sensitive channels by TTX leads to a negative inotropic effect , as the reduced sodium influx diminishes the subsequent calcium entry via the Na+-Ca2+ exchanger.[8] At very high concentrations, TTX can also directly block the NaV1.5 channel.[9]
The opposing actions of these two compounds on sodium channels form the basis of their contrary effects on myocardial contractility.
Quantitative Data Summary
The following table summarizes the key characteristics and effects of this compound and tetrodotoxin on inotropic response.
| Parameter | This compound | Tetrodotoxin (TTX) |
| Primary Target | Voltage-gated sodium channels | Voltage-gated sodium channels |
| Mechanism of Action | Sodium channel stimulator, Calcium channel blocker[1] | Sodium channel blocker[2][3] |
| Inotropic Effect | Positive (increases contractility)[1] | Negative (decreases contractility)[8] |
| Effect on Intracellular Na+ | Increases | Decreases |
| Effect on Na+-Ca2+ Exchange | Enhances Ca2+ influx[1] | Reduces Ca2+ influx[8] |
| Interaction | Inotropic effect is reversed by Tetrodotoxin[1] | Antagonizes the positive inotropic effect of Na+ channel activators |
| Other Cardiovascular Effects | Vasodilation (due to Ca2+ channel blockade)[1] | Hypotension (at higher doses, due to reduced vasomotor tone)[9] |
Signaling Pathways
The signaling pathways for this compound and tetrodotoxin converge on the modulation of intracellular calcium, the ultimate determinant of myocardial contractility.
Experimental Protocols
The following provides a generalized methodology for assessing the inotropic effects of this compound and tetrodotoxin in an isolated heart preparation, a common experimental model.
Isolated Langendorff Heart Preparation
-
Animal Model: Male Wistar rats (250-300g) are commonly used.
-
Anesthesia and Heparinization: Animals are anesthetized (e.g., with sodium pentobarbital, 60 mg/kg, i.p.) and heparinized (500 IU, i.p.) to prevent blood clotting.
-
Heart Isolation: The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure (e.g., 70 mmHg).
-
Measurement of Inotropic Response: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and the rate of pressure change (±dP/dt), which are indices of myocardial contractility.
-
Drug Administration: After a stabilization period, this compound is administered in increasing concentrations to establish a dose-response curve. To assess the interaction, tetrodotoxin can be co-administered with this compound, or the heart can be pre-treated with tetrodotoxin before the administration of this compound.
-
Data Analysis: Changes in LVDP and ±dP/dt are recorded and analyzed to determine the inotropic effects of the compounds.
Conclusion
This compound and tetrodotoxin represent two extremes in the pharmacological modulation of cardiac sodium channels and, consequently, inotropic response. This compound's ability to stimulate sodium channels leads to a positive inotropic effect, a mechanism that is directly antagonized by the sodium channel blocking action of tetrodotoxin. The interplay between these two compounds underscores the critical role of sodium ion homeostasis in regulating myocardial contractility. For researchers in drug development, the distinct and opposing mechanisms of this compound and tetrodotoxin provide valuable tools for probing the intricacies of cardiac electrophysiology and excitation-contraction coupling, and for identifying novel therapeutic targets for cardiovascular diseases.
References
- 1. This compound: a novel dihydropyridine with sodium channel stimulating and calcium channel blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Interaction between voltage-gated sodium channels and the neurotoxin, tetrodotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Tetrodotoxin on the Mammalian Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of tetrodotoxin on electrical and mechanical activity of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
PD 122860: A Dihydropyridine Derivative with a Unique Dual Mechanism of Action
A Comparative Guide for Researchers
PD 122860 is a dihydropyridine derivative that distinguishes itself from other members of this class through a unique combination of pharmacological activities. While typical dihydropyridines, such as nifedipine and amlodipine, are primarily known for their L-type calcium channel blocking properties leading to vasodilation, this compound exhibits a dual mechanism of action: it not only blocks L-type calcium channels but also stimulates sodium channels, resulting in a positive inotropic effect on the heart.[1] This guide provides a comprehensive comparison of this compound with other dihydropyridine derivatives, supported by experimental data and detailed methodologies.
Differentiating Pharmacological Effects
The primary distinction of this compound lies in its cardiac effects. Unlike traditional dihydropyridines which can sometimes have a neutral or even a slight negative inotropic effect, this compound demonstrates a significant increase in myocardial contractility.[1] This positive inotropic action is attributed to its ability to stimulate sodium channels, a property not observed in other dihydropyridine derivatives.
At the same time, this compound retains the characteristic vasodilatory effect of dihydropyridines by blocking L-type calcium channels in vascular smooth muscle. This dual action of combining positive inotropy with vasodilation makes this compound a unique pharmacological tool for studying cardiovascular function.
Comparative Performance Data
The following tables summarize the quantitative data from in vitro studies, highlighting the distinct profile of this compound compared to other dihydropyridines.
Table 1: In Vitro Positive Inotropic and Vasodilatory Effects
| Compound | Positive Inotropic Effect (Increase in Left Ventricular dP/dt max) | Vasodilatory Effect (Relaxation of Potassium-Contracted Aortic Rings) |
| This compound | +101 ± 12% at 3 µM | Significant relaxation |
| Nifedipine | No significant positive inotropic effect | Potent relaxation |
| Amlodipine | No significant positive inotropic effect | Potent relaxation |
| BAY K 8644 (Agonist) | Potent positive inotropic effect | Contraction |
Data for this compound and BAY K 8644 are derived from Haleen et al., 1989.[1] Data for nifedipine and amlodipine are based on their well-established pharmacology.
Table 2: Receptor Binding Affinity
| Compound | Inhibition of [3H]nitrendipine binding (IC50) |
| This compound | 130 ± 20 nM |
| Nitrendipine | ~1 nM |
| Nifedipine | ~3 nM |
| Amlodipine | ~10 nM |
IC50 values represent the concentration of the drug required to inhibit 50% of the specific binding of [3H]nitrendipine, a radiolabeled dihydropyridine antagonist. Data for this compound is from Haleen et al., 1989.[1] Data for other dihydropyridines are representative values from the literature.
Signaling Pathways and Mechanisms of Action
The distinct actions of this compound can be visualized through its signaling pathways in cardiomyocytes and vascular smooth muscle cells.
In contrast, the signaling pathway for traditional dihydropyridine antagonists is focused solely on the blockade of L-type calcium channels in vascular smooth muscle.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound.
Isolated Langendorff Rat Heart Preparation (for Inotropic Effects)
This protocol is based on the methodology described by Haleen et al. (1989).[1]
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia: The rats are anesthetized with pentobarbital sodium (50 mg/kg, i.p.).
-
Heart Excision: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2) at a constant pressure of 70 mmHg and a temperature of 37°C.
-
Data Acquisition: A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric contractions. Left ventricular pressure and its first derivative (dP/dt) are continuously recorded.
-
Drug Administration: After a stabilization period, this compound or other test compounds are infused into the perfusion medium at increasing concentrations.
-
Data Analysis: The percentage change in left ventricular dP/dt max from baseline is calculated to determine the positive inotropic effect.
Isolated Rabbit Aortic Ring Preparation (for Vasodilatory Effects)
This protocol is also based on the methodology from Haleen et al. (1989).[1]
-
Animal Model: Male New Zealand White rabbits (2-3 kg) are used.
-
Tissue Preparation: The thoracic aorta is excised, cleaned of adhering tissue, and cut into rings of 3-4 mm in width.
-
Mounting: The aortic rings are suspended in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O2 / 5% CO2. The rings are connected to isometric force transducers.
-
Contraction Induction: The rings are contracted by adding a high concentration of potassium chloride (e.g., 80 mM) to the bath.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound or other dihydropyridines are added to the organ bath.
-
Data Analysis: The relaxation response is measured as the percentage decrease from the maximal potassium-induced contraction.
[3H]Nitrendipine Binding Assay
This protocol is a standard method for assessing the affinity of compounds for the L-type calcium channel.
-
Membrane Preparation: Rat brain cortices are homogenized in a buffered sucrose solution and centrifuged to obtain a crude membrane preparation.
-
Incubation: The membrane preparation is incubated with a fixed concentration of [3H]nitrendipine and varying concentrations of the competitor drug (e.g., this compound) in a buffer solution.
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled nifedipine. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value is determined by non-linear regression analysis of the competition curve.
Conclusion
This compound represents a significant departure from the typical pharmacological profile of dihydropyridine derivatives. Its unique ability to concurrently stimulate sodium channels and block L-type calcium channels results in a combined positive inotropic and vasodilatory effect. This dual action provides a valuable tool for cardiovascular research and highlights the potential for developing novel dihydropyridine-based therapeutics with tailored pharmacological profiles. Researchers investigating cardiovascular physiology and drug development will find this compound to be a compound of considerable interest for exploring the intricate mechanisms of cardiac and vascular regulation.
References
Dichlorobenzamil's Attenuation of the Inotropic Response to PD 122860: A Comparative Analysis
Introduction
PD 122860 is a dihydropyridine compound that exhibits a positive inotropic effect on cardiac muscle, meaning it increases the force of myocardial contraction. This effect is of significant interest to researchers in cardiovascular pharmacology. The mechanism underlying this inotropic action involves the modulation of ion channels, and understanding how this effect can be altered is crucial for drug development and physiological research. This guide provides a comparative analysis of the effect of dichlorobenzamil, a known ion channel inhibitor, on the inotropic response to this compound. We will delve into the signaling pathways, compare dichlorobenzamil to alternative inhibitors, present available experimental data, and provide a detailed experimental protocol for studying these effects.
Mechanism of Action: A Tale of Two Channels
The positive inotropic effect of this compound is primarily attributed to its action as a sodium channel stimulator.[1] By promoting the influx of sodium ions (Na+) into cardiac myocytes, this compound leads to an increase in the intracellular sodium concentration. This elevation in intracellular sodium alters the electrochemical gradient that drives the sodium-calcium (Na+/Ca2+) exchanger. Consequently, the Na+/Ca2+ exchanger, operating in its reverse mode, increases the influx of calcium ions (Ca2+) into the cell. The resulting rise in intracellular calcium concentration enhances the contractility of the cardiac muscle, producing the positive inotropic effect.
Dichlorobenzamil, on the other hand, is known to inhibit the Na+/Ca2+ exchanger. By blocking this exchanger, dichlorobenzamil "blunts" or reduces the inotropic response to this compound.[1] This is because it directly counteracts the mechanism by which this compound increases intracellular calcium. The inotropic response to another Na+ channel stimulant, veratridine, is similarly affected by dichlorobenzamil, further supporting this mechanism.[1]
It is important to note that the positive inotropic effect of this compound is reversed by the Na+ channel blocker tetrodotoxin, confirming the essential role of sodium influx in its mechanism of action.[1]
Comparison with Alternatives
The inhibitory profile of dichlorobenzamil is not entirely specific to the Na+/Ca2+ exchanger. This lack of specificity is a critical consideration for researchers.
| Inhibitor | Primary Target | Off-Target Effects | Selectivity Notes |
| Dichlorobenzamil | Na+/Ca2+ Exchanger | Slow Ca2+ channels, Sodium pump | Broad specificity; can affect multiple ion transport mechanisms. |
| KB-R7943 | Na+/Ca2+ Exchanger (reverse mode) | L-type Ca2+ channels, K+ channels, mitochondrial Na+/Ca2+ exchange | Shows some preference for the reverse mode of the exchanger, which is relevant for conditions of Na+ overload. |
| SEA0400 | Na+/Ca2+ Exchanger | High selectivity for NCX over other ion channels and transporters. | Considered a more selective NCX inhibitor compared to dichlorobenzamil and KB-R7943. |
| Tetrodotoxin (TTX) | Voltage-gated Na+ channels | Highly selective for Na+ channels. | An alternative for probing the role of Na+ influx, as it completely reverses the inotropic effect of this compound.[1] |
Furthermore, the mechanism of inotropy induced by this compound can be contrasted with other classes of positive inotropic agents. Dichlorobenzamil and tetrodotoxin do not inhibit the inotropic responses to the adenylate cyclase stimulator forskolin or the Ca2+ channel stimulant BAY K 8644, highlighting the distinct pathway utilized by this compound.[1]
Data Presentation
| Agent(s) | Expected Inotropic Response | Mechanism |
| This compound | Positive Inotropic Effect | Stimulation of Na+ channels, leading to increased intracellular Na+ and subsequent Ca2+ influx via NCX. |
| Dichlorobenzamil | Negative Inotropic Effect (at higher concentrations) | Inhibition of Na+/Ca2+ exchange and slow Ca2+ channels. |
| This compound + Dichlorobenzamil | Blunted/Inhibited Positive Inotropic Effect | Inhibition of the NCX-mediated Ca2+ influx that is stimulated by this compound. |
| This compound + Tetrodotoxin | Reversed/Abolished Positive Inotropic Effect | Blockade of the initial Na+ influx, preventing the downstream signaling cascade. |
| Forskolin + Dichlorobenzamil | Unchanged Positive Inotropic Effect | Forskolin increases cAMP, which enhances Ca2+ influx through a different mechanism not involving NCX. |
| BAY K 8644 + Dichlorobenzamil | Unchanged Positive Inotropic Effect | BAY K 8644 directly stimulates L-type Ca2+ channels, bypassing the need for NCX-mediated Ca2+ entry. |
Experimental Protocols
The following is a representative experimental protocol for measuring the inotropic effects of pharmacological agents in an isolated rat heart using a Langendorff perfusion system. This protocol is based on standard methodologies and can be adapted for the specific investigation of this compound and dichlorobenzamil.
1. Animal Preparation and Heart Isolation:
-
Male Wistar rats (250-300 g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.).
-
A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
The aorta is cannulated on a Langendorff apparatus for retrograde perfusion.
2. Langendorff Perfusion:
-
The heart is perfused with Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose) gassed with 95% O2 and 5% CO2 at 37°C and a constant pressure of 70-80 mmHg.
-
A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric ventricular pressure. The balloon is inflated to achieve a baseline left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
The heart is allowed to stabilize for a 20-minute equilibration period.
3. Measurement of Inotropic Response:
-
Left ventricular developed pressure (LVDP = peak systolic pressure - LVEDP) and the maximum rate of pressure development (+dP/dtmax) are recorded as indices of myocardial contractility.
-
Heart rate is also monitored.
4. Experimental Groups and Drug Administration:
-
Control Group: Hearts are perfused with Krebs-Henseleit buffer alone to establish a baseline.
-
This compound Group: A concentration-response curve is generated by administering increasing concentrations of this compound (e.g., 10^-8 to 10^-5 M) into the perfusion buffer.
-
Dichlorobenzamil Group: The effect of dichlorobenzamil alone is assessed at various concentrations.
-
Interaction Study: Hearts are pre-treated with a fixed concentration of dichlorobenzamil (e.g., 10^-6 M) for a specified period (e.g., 15 minutes) before generating a concentration-response curve for this compound.
5. Data Analysis:
-
Changes in LVDP and +dP/dtmax are expressed as a percentage of the baseline values.
-
Concentration-response curves are plotted, and EC50 values (the concentration of an agonist that produces 50% of the maximal response) are calculated.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the responses between the different experimental groups.
Conclusion
The positive inotropic effect of this compound is mechanistically linked to its ability to stimulate sodium influx, which in turn drives calcium entry via the Na+/Ca2+ exchanger. Dichlorobenzamil effectively blunts this response by inhibiting the Na+/Ca2+ exchanger, providing a clear example of targeted pharmacological modulation of cardiac contractility. While dichlorobenzamil is a useful tool for studying this pathway, its lack of specificity necessitates careful interpretation of results. Future research may benefit from the use of more selective Na+/Ca2+ exchange inhibitors to further dissect the role of this transporter in cardiac physiology and pathophysiology. The experimental protocols outlined here provide a robust framework for investigating the intricate interplay between ion channels and myocardial function.
References
A Comparative Analysis of PD 122860 Enantiomers in Functional Assays: An Inquiry into Available Data
For researchers, scientists, and drug development professionals investigating the therapeutic potential of dopamine receptor modulators, a detailed understanding of the stereochemistry and functional activity of lead compounds is paramount. This guide aimed to provide a comprehensive comparison of the enantiomers of PD 122860, a compound of interest in dopamine receptor research, focusing on their performance in functional assays. However, a thorough review of publicly available scientific literature and databases reveals a significant gap in the experimental data required for a direct comparative analysis of the functional potencies and efficacies of the R-(+)- and S-(-)-enantiomers of this compound at the dopamine D4 receptor.
While the principles of stereoselectivity at G-protein coupled receptors (GPCRs) are well-established, with enantiomers often exhibiting distinct pharmacological profiles, specific quantitative data for the individual enantiomers of this compound in functional assays such as cAMP inhibition or GTPγS binding at the D4 receptor are not readily accessible.
The Dopamine D4 Receptor and its Signaling Pathway
The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is a key target in neuropsychiatric drug discovery. These receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the G-protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The Gβγ dimer can also modulate the activity of other downstream effectors, including ion channels.
Experimental Approaches to Functional Characterization
To quantitatively compare the functional activity of the enantiomers of this compound, standard in vitro pharmacological assays would be employed. These assays are crucial for determining the potency (EC50) and efficacy (Emax) of a compound.
Typical Experimental Workflow:
Literature Review: A Comparative Analysis of PD 122860 and Other Cardiovascular Drugs
A comprehensive comparative guide for researchers and drug development professionals on the cardiovascular properties of the novel dihydropyridine, PD 122860, in relation to established cardiovascular agents. This review synthesizes available preclinical data to highlight the unique pharmacological profile of this compound.
Introduction
This compound is a novel dihydropyridine derivative with a unique pharmacological profile, exhibiting both sodium channel stimulating and calcium channel blocking properties.[1] This dual mechanism of action suggests potential for both positive inotropic and vasodilatory effects, distinguishing it from conventional cardiovascular drugs. This guide provides a comparative overview of the preclinical data on this compound and other widely used cardiovascular agents, including the dihydropyridine calcium channel blockers nifedipine and amlodipine, the β-adrenergic agonist dobutamine, and the phosphodiesterase-3 inhibitor milrinone. Due to the limited availability of the full-text primary literature for this compound, this review is based on the detailed information present in the abstract of the seminal study by Haleen et al. (1989), supplemented with preclinical data for the comparator drugs from other sources.
Mechanism of Action and Signaling Pathways
This compound: This compound exhibits a unique dual mechanism. Its positive inotropic effects are attributed to the stimulation of sodium channels in cardiac myocytes. This leads to an increase in intracellular sodium, which in turn enhances calcium influx via the Na+/Ca2+ exchanger, ultimately increasing myocardial contractility.[1] Concurrently, its dihydropyridine structure confers calcium channel blocking activity, leading to vasodilation.[1]
Dihydropyridine Calcium Channel Blockers (Nifedipine & Amlodipine): These drugs primarily act by blocking L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. They have a lesser effect on cardiac calcium channels at therapeutic doses.[2][3]
Dobutamine: A synthetic catecholamine that primarily stimulates β1-adrenergic receptors in the heart, leading to increased intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This results in the phosphorylation of proteins that increase calcium influx and enhance myocardial contractility.[4]
Milrinone: This drug is a phosphodiesterase-3 (PDE3) inhibitor. By inhibiting the breakdown of cAMP in cardiac and vascular smooth muscle, it increases intracellular cAMP levels, leading to both increased myocardial contractility and vasodilation.[5][6]
Comparative Preclinical Data
The following tables summarize the available preclinical data for this compound and the comparator drugs. It is important to note that the data for this compound is qualitative and extracted from an abstract, which limits a direct quantitative comparison.
Table 1: In Vitro Effects on Myocardial Contractility
| Drug | Mechanism of Action | Effect on Myocardial Contractility | Potency (EC50/IC50) | Experimental Model | Reference |
| This compound | Na+ Channel Stimulator / Ca++ Channel Blocker | Increased left ventricular contractility | Not Available | Isolated rat heart | [1] |
| Nifedipine | Ca++ Channel Blocker | Negative inotropic effect | IC50 = 0.03 µM (for L-type Ca++ channel block) | Human iPSC-derived cardiomyocytes | [7] |
| Amlodipine | Ca++ Channel Blocker | Minimal effects on myocardial contractility | - | Isolated blood-perfused feline hearts | [8] |
| Dobutamine | β1-Adrenergic Agonist | Positive inotropic effect | Not Available | Neonatal rat cardiomyocytes | [4] |
| Milrinone | PDE3 Inhibitor | Positive inotropic effect | Ki = 3.80 µM (for PDE III inhibition) | Guinea pig isolated atrial preparations | [9] |
Table 2: In Vitro Effects on Vascular Tone
| Drug | Mechanism of Action | Effect on Vascular Tone | Potency (IC50) | Experimental Model | Reference |
| This compound | Ca++ Channel Blocker | Relaxed potassium-contracted aortic rings | Not Available | Rabbit aorta | [1] |
| Nifedipine | Ca++ Channel Blocker | Vasodilation | IC50 = 4.1 nM (for Ca2+-induced contractions) | Depolarised rat aorta | [3] |
| Amlodipine | Ca++ Channel Blocker | Vasodilation | IC50 = 1.9 nM (for Ca2+-induced contractions) | Depolarised rat aorta | [3] |
| Dobutamine | β-Adrenergic Agonist | Vasodilation (β2 effect) | Not Available | Conscious dogs | [10] |
| Milrinone | PDE3 Inhibitor | Vasodilation | Not Available | - | [6] |
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not available due to the inaccessibility of the full-text article. The abstract indicates that the cardiac effects were investigated in vitro using isolated, perfused rat hearts, and the vascular effects were studied on rabbit aortic rings contracted with potassium.[1] For the comparator drugs, a variety of in vitro models have been utilized, as indicated in the tables above, including isolated tissues, and cultured cells.
Experimental Workflow Example (General)
The following diagram illustrates a general workflow for the in vitro assessment of cardiovascular drugs, similar to the likely methodology used for this compound.
References
- 1. This compound: a novel dihydropyridine with sodium channel stimulating and calcium channel blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The actions of nifedipine and nisoldipine on the contractile activity of human coronary arteries and human cardiac tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of milrinone on contractility and cyclic adenosine monophosphate production induced by beta1- and beta2-adrenergic receptor activation in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fujifilmcdi.com [fujifilmcdi.com]
- 8. Cardioprotective effects of amlodipine in the ischemic-reperfused heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New milrinone analogues: in vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
